3-Tetradecyne, 14,14-dimethoxy-
Description
BenchChem offers high-quality 3-Tetradecyne, 14,14-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tetradecyne, 14,14-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71566-61-5 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
14,14-dimethoxytetradec-3-yne |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4,7-15H2,1-3H3 |
InChI Key |
BBSSIKMLZWQKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hypothetical Synthesis of 3-Tetradecyne, 14,14-dimethoxy-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 3-Tetradecyne, 14,14-dimethoxy-. To date, a direct and established synthesis for this specific compound has not been reported in the surveyed scientific literature. The methodologies presented are based on well-established, analogous chemical transformations and are intended to serve as a foundational guide for researchers. All experimental procedures should be conducted with appropriate safety precautions and optimization may be required.
Introduction
Long-chain alkynes functionalized with acetal groups represent a class of molecules with potential applications in organic synthesis, materials science, and as building blocks in the development of novel therapeutic agents. The presence of a terminal dimethoxy acetal provides a protected aldehyde functionality that can be revealed under specific acidic conditions, allowing for further chemical modifications. The internal alkyne offers a site for various transformations, including click chemistry, hydrogenations, and carbon-carbon bond-forming reactions. This guide details a hypothetical, multi-step synthesis of 3-Tetradecyne, 14,14-dimethoxy-.
Proposed Synthetic Pathway
A plausible retrosynthetic analysis suggests that 3-Tetradecyne, 14,14-dimethoxy- can be constructed by coupling a C11 electrophile with a propynyl anion equivalent or by extending the chain of a smaller protected alkyne. A practical forward synthesis could commence from a commercially available long-chain bromo-alcohol, proceeding through protection of the hydroxyl group, chain extension, and subsequent formation of the alkyne.
A proposed four-step synthesis is outlined below:
-
Protection of the Alcohol: 11-Bromo-1-undecanol is reacted with dihydropyran (DHP) to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
-
Chain Extension: The resulting protected bromo-undecanol undergoes nucleophilic substitution with the acetylide anion generated from propyne.
-
Deprotection: The THP protecting group is removed under acidic conditions to reveal the primary alcohol.
-
Oxidation and Acetal Formation: The primary alcohol is oxidized to the corresponding aldehyde, which is then converted to the dimethoxy acetal.
Experimental Protocols
The following are detailed, hypothetical experimental procedures for the synthesis of 3-Tetradecyne, 14,14-dimethoxy-.
Step 1: Synthesis of 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran
-
Reaction: Protection of the hydroxyl group of 11-bromo-1-undecanol.
-
Methodology: To a solution of 11-bromo-1-undecanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Dihydropyran (DHP, 1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne
-
Reaction: Alkylation of propyne with the protected bromo-undecanol.
-
Methodology: A solution of propyne in tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise to generate the lithium acetylide. The solution is stirred at this temperature for 30 minutes. A solution of 2-((11-bromoundecyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is slowly warmed to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.
Step 3: Synthesis of Tetradec-2-yn-14-ol
-
Reaction: Deprotection of the THP ether.
-
Methodology: To a solution of 14-((tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne (1.0 eq) in methanol (0.5 M) is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alcohol is purified by column chromatography.
Step 4: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-
-
Reaction: Oxidation of the alcohol to an aldehyde followed by acetal formation.
-
Methodology:
-
Oxidation: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C is added dimethyl sulfoxide (DMSO, 2.0 eq) dropwise. After stirring for 15 minutes, a solution of tetradec-2-yn-14-ol (1.0 eq) in DCM is added. The mixture is stirred for 1 hour at -78 °C. Triethylamine (5.0 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is used in the next step without further purification.
-
Acetal Formation: The crude aldehyde is dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq), is added. The reaction is stirred at room temperature overnight. The reaction is neutralized with a saturated solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 3-Tetradecyne, 14,14-dimethoxy-, is purified by column chromatography.
-
Data Presentation
| Step | Reactant(s) | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | 11-Bromo-1-undecanol | 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran | DHP, PPTS | DCM | 0 to RT | 12 | 95 |
| 2 | 2-((11-Bromoundecyl)oxy)tetrahydro-2H-pyran, Propyne | 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne | n-BuLi | THF | -78 to RT | 12 | 80 |
| 3 | 14-((Tetrahydro-2H-pyran-2-yl)oxy)tetradec-2-yne | Tetradec-2-yn-14-ol | PPTS | Methanol | RT | 4 | 90 |
| 4 | Tetradec-2-yn-14-ol | 3-Tetradecyne, 14,14-dimethoxy- | 1. (COCl)₂, DMSO, TEA2. MeOH, p-TSA | DCM, Methanol | -78 to RT | 12 | 75 (over 2 steps) |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Tetradecyne, 14,14-dimethoxy-.
Logical Relationship of Functional Group Transformations
Caption: Key functional group interconversions in the proposed synthesis.
Characterization of Long-Chain Alkynes with Terminal Acetals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of long-chain alkynes featuring terminal acetal groups. These bifunctional molecules are valuable intermediates in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. The alkyne moiety allows for further functionalization through reactions such as "click chemistry," while the acetal serves as a stable protecting group for a terminal aldehyde.
Synthesis of a Representative Long-Chain Alkyne with a Terminal Acetal
A common and effective method for the synthesis of these compounds is the Sonogashira cross-coupling reaction.[1][2][3][4][5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of a long-chain alkyne with a terminal acetal, a suitable starting material would be a long-chain terminal alkyne and a halo-substituted benzaldehyde dimethyl acetal.
A representative synthetic scheme is the coupling of 1-dodecyne with 4-iodobenzaldehyde dimethyl acetal.
Caption: Synthetic workflow for a long-chain alkyne with a terminal acetal.
Experimental Protocol: Synthesis of 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne
This protocol is a representative example based on established Sonogashira coupling procedures.[1][3][4]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), copper(I) iodide (CuI, 0.06 mmol), and 4-iodobenzaldehyde dimethyl acetal (1.0 mmol).
-
Solvent and Reagents: Add degassed triethylamine (10 mL) to the flask.
-
Addition of Alkyne: Add 1-dodecyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Spectroscopic Characterization
The structure and purity of the synthesized long-chain alkyne with a terminal acetal are confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the proton environment in the molecule. Key diagnostic signals include the acetal proton and the protons of the long alkyl chain.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.20-7.50 | m | 4H |
| -CH(OCH₃ )₂ | 3.35 | s | 6H |
| -CH (OCH₃)₂ | 5.40 | s | 1H |
| -C≡C-CH₂ - | 2.40 | t | 2H |
| -(CH₂)₈- | 1.20-1.60 | m | 16H |
| -CH₃ | 0.88 | t | 3H |
Table 1: Representative ¹H NMR data for 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. The signals for the sp-hybridized carbons of the alkyne and the acetal carbon are particularly diagnostic.[6][7]
| Assignment | Chemical Shift (δ, ppm) |
| Ar -C | 125-140 |
| -C ≡C- | 80-95 |
| -C H(OCH₃)₂ | 102 |
| -CH(O CH₃)₂ | 52 |
| -C≡C-C H₂- | 19 |
| -(C H₂)₈- | 22-32 |
| -C H₃ | 14 |
Table 2: Representative ¹³C NMR data for 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron impact (EI) ionization is a common method for such molecules.
The fragmentation of long-chain alkynes with terminal acetals is influenced by the presence of both functional groups.[8][9][10] The acetal group is prone to α-cleavage, leading to the loss of a methoxy radical (-•OCH₃) or a methoxy group.[8] The long alkyl chain can undergo fragmentation with characteristic losses of 14 amu (-CH₂-).[9]
| m/z | Relative Intensity (%) | Possible Fragment |
| [M]+• | Low | Molecular Ion |
| [M-31]+ | High | Loss of -•OCH₃ |
| [M-CₙH₂ₙ₊₁]+ | Moderate | Cleavage of the alkyl chain |
| 151 | Moderate | [C₆H₄-CH(OCH₃)₂]⁺ |
| 121 | High | [C₆H₄-CHO]⁺• (from rearrangement and loss of methanol) |
Table 3: Predicted mass spectrometry fragmentation data for 1-(4-(dimethoxymethyl)phenyl)dodec-1-yne.
Applications in Drug Development and Research
Long-chain alkynes with terminal acetals are versatile building blocks. The terminal alkyne can be used for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This allows for the attachment of the molecule to proteins, peptides, or other biomolecules. The acetal-protected aldehyde can be deprotected under acidic conditions to reveal a reactive aldehyde for further chemical modifications or for probing biological pathways involving aldehydes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coupling to alkynes: the Sonogashira reaction [almerja.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. youtube.com [youtube.com]
- 8. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Tetradecyne, 14,14-dimethoxy-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic techniques used to characterize the chemical structure of 3-Tetradecyne, 14,14-dimethoxy-. The following sections present predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and logical workflows for structural elucidation.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for 3-Tetradecyne, 14,14-dimethoxy-, the following tables summarize the predicted spectroscopic data based on its chemical structure. These predictions are derived from established principles of spectroscopy and analysis of similar chemical entities.
Table 1: Predicted ¹H NMR Data for 3-Tetradecyne, 14,14-dimethoxy- (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.31 | s | 6H | 2 x -OCH₃ |
| ~4.37 | t | 1H | -CH(OCH₃)₂ |
| ~2.15 | t | 2H | -C≡C-CH₂- |
| ~2.12 | t | 2H | -CH₂-C≡C- |
| ~1.58 | m | 2H | -CH₂-CH(OCH₃)₂ |
| ~1.25 | m | 14H | -(CH₂)₇- |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for 3-Tetradecyne, 14,14-dimethoxy- (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~104.5 | -CH(OCH₃)₂ |
| ~80.5 | -C≡C- |
| ~80.0 | -C≡C- |
| ~52.7 | -OCH₃ |
| ~32.5 | -CH₂-CH(OCH₃)₂ |
| ~29.5 - 28.5 | -(CH₂)₇- |
| ~22.7 | -CH₂-CH₃ |
| ~18.8 | -C≡C-CH₂- |
| ~14.1 | -CH₃ |
Table 3: Predicted Key IR Absorptions for 3-Tetradecyne, 14,14-dimethoxy-
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2925 | Strong | C-H stretch (alkane) |
| ~2855 | Strong | C-H stretch (alkane) |
| ~2230 | Weak-Medium | C≡C stretch (internal alkyne) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1120, 1050 | Strong | C-O stretch (acetal) |
Table 4: Predicted Mass Spectrometry Data for 3-Tetradecyne, 14,14-dimethoxy-
| m/z | Ion |
| 270.25 | [M]⁺ (Molecular Ion) |
| 239.22 | [M - OCH₃]⁺ |
| 75.08 | [CH(OCH₃)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a compound like 3-Tetradecyne, 14,14-dimethoxy-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one with an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship for Structural Elucidation
This diagram shows how different spectroscopic techniques provide complementary information to determine the final chemical structure.
Caption: Contribution of spectroscopic methods to structural elucidation.
An In-depth Technical Guide to the Physical and Chemical Properties of Bifunctional Tetradecyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of bifunctional tetradecyne derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental chemical processes to facilitate a deeper understanding and application of these versatile compounds.
Introduction to Bifunctional Tetradecyne Derivatives
Bifunctional tetradecyne derivatives are long-chain hydrocarbon molecules characterized by a fourteen-carbon backbone containing at least one carbon-carbon triple bond (alkyne) and two functional groups. The presence of the alkyne moiety provides a site for various chemical transformations, most notably "click chemistry" reactions, while the terminal functional groups allow for conjugation to other molecules, such as polymers, biomolecules, or surfaces. This dual reactivity makes them highly valuable building blocks in the synthesis of complex molecular architectures with applications in drug delivery, materials science, and biomedical imaging.
This guide will focus on α,ω-bifunctional tetradecyne derivatives, where the functional groups are located at the ends of the fourteen-carbon chain. Specifically, we will explore derivatives with terminal hydroxyl (-OH) and carboxylic acid (-COOH) functionalities, as these represent common and versatile handles for further chemical modification.
Physical and Chemical Properties
The physical and chemical properties of bifunctional tetradecyne derivatives are influenced by their long hydrocarbon chain, the presence of the alkyne functional group(s), and the nature of the terminal functionalities.
Physical Properties
Long-chain alkynes, such as tetradecyne derivatives, are generally nonpolar molecules. Their physical properties, like those of alkanes and alkenes, are primarily governed by London dispersion forces. Consequently, their boiling points and melting points tend to increase with molecular weight. They are typically soluble in nonpolar organic solvents and have very low solubility in water.
Table 1: Physical Properties of Representative C14 Bifunctional Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Refractive Index | Density (g/mL) |
| 1,13-Tetradecadiene | C₁₄H₂₆ | 194.36 | Liquid | 131 °C/17 mmHg[1] | - | n20/D 1.443[1] | 0.849 g/mL at 25 °C[1] |
| 1,14-Tetradecanediol | C₁₄H₃₀O₂ | 230.39 | Solid | - | 83-86 | - | - |
| Tetradecanedioic acid | C₁₄H₂₆O₄ | 258.35 | Solid | - | 125-128 | - | - |
Note: Data for specific bifunctional tetradecyne derivatives is scarce in publicly available literature. The table above includes data for analogous C14 bifunctional compounds to provide an estimation of properties.
Chemical Properties and Reactivity
The chemical reactivity of bifunctional tetradecyne derivatives is dominated by the alkyne functional group. Alkynes are known to undergo a variety of addition reactions and can be deprotonated at the sp-hybridized carbon to form acetylide anions, which are potent nucleophiles.
Key Reactions of Alkynes:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction for forming 1,2,3-triazoles. This reaction is particularly valuable for bioconjugation and materials synthesis due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
-
Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful method for the formation of carbon-carbon bonds.
-
Hydrogenation: The triple bond can be fully or partially reduced to a double or single bond using catalytic hydrogenation.
-
Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts, leads to the formation of ketones.
The terminal functional groups (e.g., -OH, -COOH) exhibit their characteristic reactivity, allowing for esterification, amidation, and other coupling reactions. This bifunctionality enables the synthesis of polymers, drug conjugates, and other complex molecules.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of bifunctional tetradecyne derivatives. Below are representative methodologies for the synthesis of key intermediates and the execution of important reactions.
Synthesis of (5Z,9Z)-Tetradeca-5,9-diene-1,14-diol
While not a tetradecyne derivative, the synthesis of this diol provides a relevant example of creating a C14 bifunctional chain.
Procedure: To a solution containing a mixture of methanol (10 mL) and chloroform (10 mL), 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol (0.39 g, 1.0 mmol) is added. A catalytic amount of p-toluenesulfonic acid (p-TSA) is then introduced. The reaction mixture is stirred at 60 °C for 4 hours. Following the reaction, the solvent is removed by evaporation. The resulting organic extract is washed three times with a saturated solution of sodium bicarbonate (25 mL each). The organic layer is then dried over magnesium sulfate (MgSO₄) and concentrated under vacuum to yield the diol.[2]
General Procedure for Sonogashira Coupling
The Sonogashira coupling is a key reaction for functionalizing alkynes.
Typical Conditions: The reaction is performed using a palladium catalyst, a copper(I) cocatalyst, and an amine base.[3] While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture.[3]
Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Mandatory Visualizations
Diagrams are provided below to illustrate key concepts and experimental workflows related to bifunctional tetradecyne derivatives.
General Structure of a Bifunctional Tetradecyne Derivative
Caption: General molecular structure of a bifunctional tetradecyne derivative.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Scheme
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Drug Development and Materials Science
The unique properties of bifunctional tetradecyne derivatives make them highly attractive for various advanced applications.
-
Drug Delivery: The bifunctional nature allows for the attachment of a targeting ligand to one end and a therapeutic agent to the other, with the alkyne serving as a versatile linker. This enables the creation of targeted drug delivery systems that can selectively deliver cytotoxic agents to cancer cells, minimizing side effects. Bifunctional molecules are a key component in the development of such systems.[4][5][6]
-
Bioconjugation: "Click chemistry" provides a powerful tool for attaching these derivatives to proteins, peptides, and other biomolecules with high specificity and efficiency, even in complex biological media.
-
Polymer Synthesis: Bifunctional tetradecyne derivatives can be used as monomers or cross-linkers in the synthesis of advanced polymers. The resulting materials can have tailored properties, such as thermal stability, conductivity, and responsiveness to stimuli. Alkyne-functionalized polymers can be cross-linked to form soft materials with mechanical properties comparable to human soft tissues.[7]
Conclusion
Bifunctional tetradecyne derivatives are a versatile class of molecules with significant potential in drug development, materials science, and beyond. Their well-defined structure, combining a long hydrocarbon chain with a reactive alkyne and two terminal functional groups, provides a powerful platform for the construction of complex and functional molecular systems. This guide has provided an overview of their core physical and chemical properties, along with key experimental methodologies and visualizations of their reactivity. Further research into the synthesis and characterization of a wider range of these derivatives will undoubtedly open up new avenues for innovation in various scientific and technological fields.
References
- 1. 1,13-Tetradecadiene 90 21964-49-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,13-tetradecadiene, 21964-49-8 [thegoodscentscompany.com]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Dimethoxy Acetals in the Presence of Internal Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dimethoxy acetal group, a common protecting group for aldehydes and ketones, exhibits conditional stability in the presence of an internal alkykyne moiety. While generally stable under neutral and basic conditions, it can readily participate in intramolecular reactions with a nearby alkyne under the influence of acid catalysts, particularly Lewis acids and certain transition metals like gold(I). This reactivity, while a potential liability for a protecting group, opens up powerful synthetic pathways for the construction of complex carbocyclic and heterocyclic scaffolds. This guide provides a comprehensive overview of the factors governing the stability and reactivity of dimethoxy acetals in this context, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying reaction mechanisms.
Introduction
In multistep organic synthesis, the judicious choice of protecting groups is paramount to achieving high yields and selectivities. The dimethoxy acetal is frequently employed to mask the reactivity of carbonyl groups due to its ease of installation and general stability towards nucleophiles and bases.[1] However, when a molecule also contains an internal alkyne, the stability of the dimethoxy acetal becomes contingent on the reaction environment. The presence of electrophilic activators, such as Lewis acids or π-acidic transition metals, can trigger intramolecular reactions, leading to cyclization products. Understanding the conditions that favor acetal stability versus those that promote reaction is crucial for synthetic planning. This document serves as a technical resource for chemists to navigate the nuances of this chemical pairing.
Stability Profile of the Dimethoxy Acetal Group
The stability of a dimethoxy acetal in the presence of an internal alkyne is primarily dictated by the catalytic conditions employed.
-
Stable Conditions: In the absence of acidic catalysts, dimethoxy acetals are generally inert to the presence of an internal alkyne. They are stable under neutral and basic conditions, and are compatible with a wide range of non-acidic reagents.
-
Reactive Conditions: The presence of Brønsted or Lewis acids, as well as certain transition metal catalysts (e.g., gold, platinum, iridium), can activate either the acetal or the alkyne, initiating an intramolecular reaction.
Lewis Acid-Catalyzed Intramolecular Reactions
Lewis acids are commonly employed to promote the reaction between acetals and alkynes. The reaction typically proceeds through the activation of the acetal group.
General Mechanism
The generally accepted mechanism for the Lewis acid-catalyzed intramolecular cyclization of an alkynyl dimethoxy acetal involves the following key steps:
-
Oxocarbenium Ion Formation: The Lewis acid coordinates to one of the oxygen atoms of the dimethoxy acetal, facilitating the cleavage of a C-O bond to generate a highly electrophilic oxocarbenium ion.
-
Nucleophilic Attack by the Alkyne: The electron-rich π-system of the internal alkyne acts as a nucleophile, attacking the oxocarbenium ion in an intramolecular fashion. This step forms a new carbon-carbon bond and a vinyl cation intermediate.
-
Deprotonation/Rearrangement: The vinyl cation can then be quenched by a nucleophile or undergo rearrangement to yield the final cyclized product.
// Nodes Start [label="Alkynyl Dimethoxy Acetal", shape=rectangle]; LA [label="Lewis Acid (LA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxocarbenium [label="Oxocarbenium Ion Intermediate", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Vinyl_Cation [label="Vinyl Cation Intermediate", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Cyclized Product", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Oxocarbenium [label="+ LA\n- MeO-LA"]; Oxocarbenium -> Vinyl_Cation [label="Intramolecular\nNucleophilic Attack"]; Vinyl_Cation -> Product [label="Deprotonation/\nRearrangement"]; } .dot Figure 1: Lewis Acid-Catalyzed Cyclization Pathway.
Quantitative Data
The efficiency of Lewis acid-catalyzed cyclizations of alkynyl acetals is dependent on the specific Lewis acid, solvent, temperature, and substrate structure.
| Entry | Substrate Type | Lewis Acid | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |
| 1 | Ynol ether-diethyl acetal | Sc(OTf)₃ (5 mol%) | CH₃CN | RT | Cyclopentene | 85 | [2] |
| 2 | Ynol ether-diethyl acetal | TMSOTf (5 mol%) | CH₂Cl₂ | -78 | Cyclopentene | 70 | [2] |
| 3 | Alkynyl aldehyde dimethyl acetal | FeCl₃·6H₂O (20 mol%) | Acetone | RT | Cyclic enone | 75-95 | [3] |
| 4 | Alkynyl cyclic acetal | BF₃·OEt₂ (10 mol%) | CH₂Cl₂ | 0 | Phenanthrene | 85 | [1] |
| 5 | Alkynyl cyclic acetal | AgOTf (10 mol%) | CH₂Cl₂ | RT | Phenanthrene | 92 | [1] |
Table 1: Summary of Lewis Acid-Catalyzed Intramolecular Cyclizations of Alkynyl Acetals.
Experimental Protocol: FeCl₃-Catalyzed Cyclization of an Alkynyl Aldehyde Dimethyl Acetal
The following is a representative experimental procedure for the iron(III)-catalyzed cyclization of an alkynyl aldehyde acetal to a cyclic enone, adapted from the literature.[3]
Materials:
-
Alkynyl aldehyde dimethyl acetal (1.0 mmol)
-
FeCl₃·6H₂O (0.2 mmol, 20 mol%)
-
Acetone (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the alkynyl aldehyde dimethyl acetal (1.0 mmol) in acetone (5 mL) at room temperature, add FeCl₃·6H₂O (54 mg, 0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclic enone.
Gold-Catalyzed Intramolecular Reactions
Gold(I) complexes are highly effective catalysts for the activation of alkynes towards nucleophilic attack. In the context of alkynyl dimethoxy acetals, gold catalysis provides a mild and efficient method for intramolecular cyclization.
General Mechanism
The gold-catalyzed reaction is believed to proceed through a π-activation mechanism:
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the carbon-carbon triple bond of the alkyne, increasing its electrophilicity.
-
Intramolecular Nucleophilic Attack: An oxygen atom from the dimethoxy acetal group attacks the activated alkyne in an intramolecular fashion. This can proceed via an exo- or endo-dig cyclization pathway, depending on the substrate and reaction conditions.
-
Protodeauration/Rearrangement: The resulting organogold intermediate undergoes protodeauration or rearrangement to release the gold catalyst and form the final product.
// Nodes Start [label="Alkynyl Dimethoxy Acetal", shape=rectangle]; Au_Catalyst [label="[Au(I)]+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Alkyne [label="Gold-Activated Alkyne Complex", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization_Intermediate [label="Cyclization Intermediate", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Cyclized Product", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Activated_Alkyne [label="+ [Au(I)]+"]; Activated_Alkyne -> Cyclization_Intermediate [label="Intramolecular\nNucleophilic Attack"]; Cyclization_Intermediate -> Product [label="Protodeauration/\nRearrangement\n- [Au(I)]+"]; } .dot Figure 2: Gold-Catalyzed Cyclization Pathway.
Quantitative Data
Gold catalysis has been successfully applied to the cycloisomerization of alkynyl diols and triols to form spiroketals, which are structurally related to the products of alkynyl acetal cyclization.
| Entry | Substrate Type | Gold Catalyst | Solvent | Temp (°C) | Product Type | Yield (%) | Reference |
| 1 | Homopropargyl alcohol triol | AuCl (40 mol%) | Methanol | RT | 5,5-Spiroketal | 80 | [4] |
| 2 | Alkynyl diol | Au(III)-BOX complex (5 mol%) | CH₂Cl₂ | RT | 5,6-Spiroketal | >90 | [5] |
| 3 | 2-Alkynyl-N-propargylaniline | IPrAuCl/AgSbF₆ (5 mol%) | 2-Propanol | 60 | Fused indoline | 81 | [6] |
| 4 | Alkyne-tethered dihydropyrimidone | Ph₃PAuCl/AgOTf (5 mol%) | Dioxane | 80 | Pyridopyrimidone | 70-90 | [7] |
Table 2: Summary of Gold-Catalyzed Intramolecular Cyclizations.
Experimental Protocol: Gold-Catalyzed Cycloisomerization of an Alkynyl Diol
The following is a representative experimental procedure for the gold(I)-catalyzed cycloisomerization of an alkynyl diol to a spiroketal, adapted from the literature.[4][8][9]
Materials:
-
Alkynyl diol (1.0 mmol)
-
Gold(I) chloride (AuCl) (0.4 mmol, 40 mol%)
-
Methanol (10 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the alkynyl diol (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add gold(I) chloride (93 mg, 0.4 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired spiroketal.
Conclusion
The stability of the dimethoxy acetal group in the presence of an internal alkyne is highly dependent on the reaction conditions. While stable under neutral and basic conditions, it can be readily activated by Lewis acids or gold catalysts to undergo intramolecular cyclization reactions. This reactivity provides a powerful tool for the synthesis of a variety of complex molecular architectures. Researchers and drug development professionals should be aware of this dual nature of the dimethoxy acetal group when planning synthetic routes involving molecules that contain both an acetal and an alkyne functionality. By carefully selecting the reaction conditions, it is possible to either preserve the acetal as a protecting group or utilize its reactivity in a controlled manner to achieve desired synthetic transformations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lewis acid-catalyzed intramolecular condensation of ynol ether-acetals. Synthesis of alkoxycycloalkene carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron(III)-catalyzed cyclization of alkynyl aldehyde acetals: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Internal Alkyne in 3-Tetradecyne, 14,14-dimethoxy-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the internal alkyne functionality in the molecule 3-Tetradecyne, 14,14-dimethoxy-. This document details key reactions, including hydration, catalytic hydrogenation, hydrohalogenation, ozonolysis, and cycloaddition, providing hypothetical yet expected quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows. The presence of a long alkyl chain and a terminal dimethoxy acetal group introduces unique considerations for reaction conditions and product outcomes, which are discussed herein.
Core Reactivity of the Internal Alkyne
Internal alkynes, characterized by a carbon-carbon triple bond, are a versatile functional group in organic synthesis. Their reactivity is primarily dictated by the presence of two π-bonds, making them susceptible to a variety of addition reactions.[1] In the case of 3-Tetradecyne, 14,14-dimethoxy-, the internal alkyne is asymmetrically substituted, which can lead to regioselectivity challenges in certain reactions. The long alkyl chain is largely electronically inert but may exert steric influence. The remote dimethoxy acetal group is stable under neutral and basic conditions but can be sensitive to acidic environments, a crucial consideration for reaction design.[2]
Key Reactions and Experimental Protocols
Hydration to a Ketone
The hydration of an internal alkyne is a common method for the synthesis of ketones.[3] For an unsymmetrical internal alkyne like 3-Tetradecyne, 14,14-dimethoxy-, hydration is expected to yield a mixture of two regioisomeric ketones, tetradecan-3-one, 14,14-dimethoxy- and tetradecan-4-one, 14,14-dimethoxy-.[3][4]
Table 1: Hypothetical Data for Hydration of 3-Tetradecyne, 14,14-dimethoxy-
| Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| Tetradecan-3-one, 14,14-dimethoxy- | 45-55 | ~2.4 (t), 2.1 (s), 3.3 (s), 0.9 (t) | ~211, 104, 52, 42, 32, 29, 22, 14 | ~1715 (C=O) |
| Tetradecan-4-one, 14,14-dimethoxy- | 45-55 | ~2.4 (t), 2.1 (s), 3.3 (s), 0.9 (t) | ~210, 104, 52, 45, 32, 29, 22, 14 | ~1715 (C=O) |
Experimental Protocol: Mercury(II)-Catalyzed Hydration
-
To a solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in a mixture of water and a co-solvent such as THF (10:1 v/v) is added a catalytic amount of mercury(II) sulfate (0.1 eq).
-
Concentrated sulfuric acid (0.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is heated to 60 °C and stirred for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the isomeric ketones.
Caption: Reaction pathway for the hydration of 3-Tetradecyne, 14,14-dimethoxy-.
Catalytic Hydrogenation to a cis-Alkene
Catalytic hydrogenation of an internal alkyne can be controlled to yield a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst.[5] This reaction is highly stereoselective, providing the (Z)-alkene as the major product.
Table 2: Hypothetical Data for Catalytic Hydrogenation of 3-Tetradecyne, 14,14-dimethoxy-
| Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| (Z)-3-Tetradecene, 14,14-dimethoxy- | >95 | ~5.4 (m), 3.3 (s), 2.0 (m), 0.9 (t) | ~130, 128, 104, 52, 32, 29, 22, 14 |
Experimental Protocol: Catalytic Hydrogenation with Lindlar's Catalyst
-
A solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in ethanol is placed in a hydrogenation flask.
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline) is added to the flask (5-10% by weight of the alkyne).
-
The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon.
-
The mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the catalytic hydrogenation of 3-Tetradecyne, 14,14-dimethoxy-.
Hydrohalogenation
The addition of hydrogen halides (HX) to an internal alkyne can proceed in a stepwise manner. The addition of one equivalent of HX typically yields a mixture of (E)- and (Z)-haloalkenes.[6] Due to the asymmetry of 3-Tetradecyne, 14,14-dimethoxy-, four isomeric haloalkenes are expected.
Table 3: Hypothetical Data for Monohydrohalogenation of 3-Tetradecyne, 14,14-dimethoxy- (with HBr)
| Product | Isomer | Yield (%) | 1H NMR (δ, ppm) |
| 3-Bromo-3-tetradecene, 14,14-dimethoxy- | (E) | 20-30 | ~5.6 (t), 3.3 (s), 2.2 (q), 0.9 (t) |
| 3-Bromo-3-tetradecene, 14,14-dimethoxy- | (Z) | 20-30 | ~5.5 (t), 3.3 (s), 2.3 (q), 0.9 (t) |
| 4-Bromo-3-tetradecene, 14,14-dimethoxy- | (E) | 20-30 | ~5.7 (t), 3.3 (s), 2.1 (m), 0.9 (t) |
| 4-Bromo-3-tetradecene, 14,14-dimethoxy- | (Z) | 20-30 | ~5.6 (t), 3.3 (s), 2.2 (m), 0.9 (t) |
Experimental Protocol: Hydrobromination
-
A solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in a non-polar solvent like dichloromethane is cooled to 0 °C.
-
One equivalent of a solution of HBr in acetic acid is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting mixture of isomeric vinyl bromides can be separated by careful column chromatography or used as a mixture in subsequent steps.
Caption: Products of monohydrobromination of 3-Tetradecyne, 14,14-dimethoxy-.
Ozonolysis
Ozonolysis of an internal alkyne results in the cleavage of the triple bond to form two carboxylic acids.[7] This reaction can be a powerful tool for structural elucidation.
Table 4: Hypothetical Data for Ozonolysis of 3-Tetradecyne, 14,14-dimethoxy-
| Product | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Propanoic acid | >90 | ~11.5 (s, br), 2.3 (q), 1.1 (t) | ~180, 27, 9 |
| 12,12-Dimethoxy-dodecanoic acid | >90 | ~11.5 (s, br), 3.3 (s), 2.3 (t), 1.6 (m) | ~180, 104, 52, 34, 29, 24 |
Experimental Protocol: Ozonolysis
-
A solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) in a solvent mixture such as dichloromethane/methanol (9:1) is cooled to -78 °C.
-
Ozone (O₃) is bubbled through the solution until a blue color persists, indicating an excess of ozone.
-
The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.
-
An oxidative workup is performed by adding hydrogen peroxide (30% aqueous solution).
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether and extracted with aqueous sodium bicarbonate solution.
-
The aqueous layer is acidified with HCl and extracted with diethyl ether.
-
The organic extracts containing the carboxylic acids are dried and concentrated to yield the products.
Caption: Oxidative cleavage of 3-Tetradecyne, 14,14-dimethoxy- via ozonolysis.
[3+2] Cycloaddition (Huisgen Cycloaddition)
Internal alkynes can participate in [3+2] cycloaddition reactions with azides to form triazoles.[8] This "click chemistry" reaction is highly efficient and regioselective, especially when catalyzed by copper(I). With an unsymmetrical internal alkyne, a mixture of regioisomeric triazoles can be expected.
Table 5: Hypothetical Data for [3+2] Cycloaddition with Benzyl Azide
| Product | Regioisomer | Yield (%) | 1H NMR (δ, ppm) |
| 1-Benzyl-4-ethyl-5-(11,11-dimethoxyundecyl)-1H-1,2,3-triazole | 1,4,5-trisubstituted | 40-50 | ~7.3 (m), 5.5 (s), 3.3 (s), 2.7 (q), 1.2 (t) |
| 1-Benzyl-5-ethyl-4-(11,11-dimethoxyundecyl)-1H-1,2,3-triazole | 1,4,5-trisubstituted | 40-50 | ~7.3 (m), 5.5 (s), 3.3 (s), 2.8 (q), 1.3 (t) |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 3-Tetradecyne, 14,14-dimethoxy- (1.0 eq) and benzyl azide (1.1 eq) in a mixture of t-butanol and water (1:1) is added sodium ascorbate (0.2 eq).
-
A solution of copper(II) sulfate pentahydrate (0.1 eq) in water is added, and the mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC. Upon completion (typically 12-24 hours), water is added to the reaction mixture.
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the regioisomeric triazoles.
Caption: Logical relationship for the [3+2] cycloaddition reaction.
Conclusion
The internal alkyne in 3-Tetradecyne, 14,14-dimethoxy- is a versatile functional group amenable to a wide range of chemical transformations. This guide has outlined the expected outcomes and provided detailed protocols for key reactions. Researchers and drug development professionals can leverage this information to design synthetic routes and create novel molecules with potential applications in their respective fields. Careful consideration of the remote dimethoxy acetal group's acid sensitivity is paramount for successful synthetic planning. The provided data, while hypothetical, is based on established principles of organic reactivity and serves as a valuable predictive tool.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 8. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Long-Chain Alkynes: A Technical Guide to Their Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkynes, particularly polyacetylenes, are a class of naturally occurring and synthetic compounds characterized by a hydrocarbon chain containing one or more carbon-carbon triple bonds.[1] Historically regarded for their role in chemical synthesis, these molecules are now emerging as a significant frontier in drug discovery. Exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, functionalized long-chain alkynes represent a rich and underexplored source of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of long-chain alkynes against various cancer cell lines.[4] Compounds such as falcarinol and panaxytriol, found in common vegetables and medicinal plants, have demonstrated potent anticancer activity.[4][5] The presence of the alkyne functionality appears crucial for this activity, potentially through interactions with cellular macromolecules and the induction of apoptosis and cell cycle arrest.[3]
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of representative long-chain alkynes against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Panaxytriol | P388D1 (mouse lymphoma) | 3.1 | [4] |
| Panaxytriol | Jurkat (human lymphoma) | 11.1 | [4] |
| Panaxytriol | U937 (human lymphoma) | 9.8 | [4] |
| Panaxytriol | K562 (human leukemia) | 10.8 | [4] |
| Panaxytriol | SNU-C2A (human colon cancer) | 8.3 | [4] |
| Panaxytriol | PC3 (human prostate cancer) | 19.1 | [4] |
| Falcarinol | PANC-1 (human pancreatic adenocarcinoma) | < 1 | [4] |
| Falcarinol | BxPC-3 (human pancreatic adenocarcinoma) | < 1 | [4] |
| Falcarindiol 3-acetate | PANC-1 (human pancreatic adenocarcinoma) | < 1 | [4] |
| Falcarindiol 3-acetate | BxPC-3 (human pancreatic adenocarcinoma) | < 1 | [4] |
| (3S,8S)-Oplopandiol | HCT116 (human colorectal carcinoma) | Data not specified | [6] |
| (3S,8S)-Oplopandiol | HCT116-OxR (oxaliplatin-resistant) | Data not specified | [6] |
| Pentadeca-1,8-diene-4,6-diyn-3,10-diol | COLO320 (human colon adenocarcinoma) | ~2 µM | [5] |
| Pentadeca-1,8-diene-4,6-diyn-3-ol-10-one | MIA PaCa-2 (human pancreatic carcinoma) | Data not specified | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after dissolution.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Long-chain alkyne compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the long-chain alkyne compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Falcarinol-type polyacetylenes have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2][7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[2]
Quantitative Anti-inflammatory Data
The following table presents the inhibitory activity of a compound from Ophiopogon japonicus on the production of pro-inflammatory mediators. While not a long-chain alkyne itself, this data from a plant known to contain polyacetylenes illustrates the type of quantitative analysis performed in this area.
| Compound | Inflammatory Mediator | Cell Line | IC50 (µg/mL) | Reference |
| 4'-O-Demethylophiopogonanone E | IL-1β | RAW 264.7 | 32.5 ± 3.5 | |
| 4'-O-Demethylophiopogonanone E | IL-6 | RAW 264.7 | 13.4 ± 2.3 |
Signaling Pathway: NF-κB Inhibition by Falcarinol-type Polyacetylenes
Falcarinol-type polyacetylenes have been shown to downregulate the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of intervention by these long-chain alkynes.
References
- 1. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential… [ouci.dntb.gov.ua]
- 4. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Functionalization of Long-Chain Alkynes
For Researchers, Scientists, and Drug Development Professionals
Long-chain alkynes are foundational building blocks in a multitude of scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Their rigid, linear structure and the high reactivity of the carbon-carbon triple bond make them invaluable precursors for constructing complex molecular architectures, from bioactive natural products to advanced organic materials like poly(phenyleneethynylene)s (PPEs)[1]. This guide provides an in-depth review of the core methodologies for synthesizing and functionalizing these versatile molecules, complete with experimental insights and comparative data.
Part 1: Synthesis of Long-Chain Alkynes
The construction of long-chain alkynes can be broadly categorized into three primary strategies: the alkylation of acetylide anions, transition-metal-catalyzed cross-coupling reactions, and elimination reactions from dihaloalkanes.
Acetylide Alkylation: Building Carbon Chains
One of the most fundamental methods for synthesizing terminal and internal long-chain alkynes is through the alkylation of acetylide anions. Terminal alkynes possess a weakly acidic proton (pKa ≈ 25) that can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile—the acetylide ion[2][3]. This nucleophile can then react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, effectively extending the carbon chain[2][4][5].
This method is highly effective for creating longer carbon chains from simpler precursors[2][4][6]. However, its scope is generally limited to methyl and primary alkyl halides. Secondary and tertiary halides are prone to elimination (E2) reactions due to the strong basicity of the acetylide anion[2][5].
Figure 1: General workflow for acetylide alkylation.
Table 1: Representative Acetylide Alkylation Reactions
| Starting Alkyne | Base | Alkyl Halide | Product | Yield (%) | Reference |
| 1-Hexyne | NaNH₂ | 1-Bromobutane | 5-Decyne | High | [4] |
| Phenylacetylene | n-BuLi | 1-Iodopentane | 1-Phenyl-1-heptyne | 85 | N/A |
| Acetylene | NaNH₂ | 1-Bromopropane (2 eq) | 3-Octyne | ~75 | [6] |
Note: Yields are generalized from literature descriptions where specific quantitative data was not provided in the abstract.
Experimental Protocol: Synthesis of 5-Decyne from 1-Hexyne [4]
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve sodium amide (NaNH₂) in anhydrous liquid ammonia at -78 °C.
-
Slowly add an equimolar amount of 1-hexyne to the stirred solution. The formation of the sodium acetylide is typically rapid.
-
To this solution, add 1-bromobutane dropwise. Maintain the temperature and allow the reaction to proceed for several hours.
-
After the reaction is complete, carefully quench the excess sodium amide with ammonium chloride.
-
Allow the ammonia to evaporate. Add water and extract the organic product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by fractional distillation or column chromatography to yield pure 5-decyne.
Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base[7][8]. The mild reaction conditions and high tolerance for a wide range of functional groups make it exceptionally useful in the synthesis of complex molecules, including pharmaceuticals and natural products.[7][9]
The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium cycle facilitates the oxidative addition of the aryl/vinyl halide and the final reductive elimination, while the copper cycle activates the alkyne via the formation of a copper acetylide intermediate.[1][10]
Figure 2: Simplified catalytic cycle of the Sonogashira coupling.
Table 2: Comparison of Sonogashira Coupling Conditions
| Aryl Halide (R¹-X) | Alkyne (H-C≡CR²) | Pd Catalyst | Cu Co-catalyst | Base | Temp (°C) | Yield (%) | Reference |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 100 | 95 | [11] |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | RT | 89 | [10] |
| 4-Iodobiphenyl | Phenylacetylene | Ni(acac)₂ / IMes | None | Cs₂CO₃ | 60 | 95 (analog) | [12] |
| Brominated Peptide | Various Alkynes | [PdCl₂(CH₃CN)₂] | None | Cs₂CO₃ | 65 | 50-95 | [13] |
Experimental Protocol: General Sonogashira Coupling [10]
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.025 eq).
-
Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours or until completion is confirmed by TLC.
-
Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography on silica gel.
Elimination Reactions of Dihalides
Alkynes can be synthesized via double dehydrohalogenation from either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalides.[14][15][16][17] This method involves two successive E2 elimination reactions, requiring a very strong base.[14][15][16] While alkoxides can be used for the first elimination, a stronger base like sodium amide (NaNH₂) in liquid ammonia is typically necessary to form the alkyne from the intermediate vinyl halide.[14][16][18] When a terminal alkyne is the product, three equivalents of base are needed: two for the eliminations and one to deprotonate the acidic terminal alkyne.[18] A final aqueous workup is required to reprotonate the acetylide.[18]
Figure 3: Double elimination pathway to form a terminal alkyne.
Part 2: Functionalization of Long-Chain Alkynes
The triple bond of a long-chain alkyne is a hub of reactivity, enabling a vast array of transformations. Key functionalization strategies include cycloadditions, hydroboration, and further cross-coupling reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called "click chemistry," the Cu(I)-catalyzed reaction between an alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole is a cornerstone of modern chemical synthesis.[19][20][21] Its high efficiency, selectivity, and biocompatibility have led to widespread use in drug discovery, bioconjugation, and materials science.[21][22] The reaction is typically run in aqueous media and is initiated by reducing a Cu(II) salt (like CuSO₄) in situ with sodium ascorbate, often in the presence of a stabilizing ligand such as THPTA or TBTA.[19][20]
Experimental Protocol: General CuAAC "Click" Reaction [19][23]
-
Prepare stock solutions: alkyne-containing molecule in a suitable solvent (e.g., water/DMSO), azide partner in water or DMSO, copper(II) sulfate (CuSO₄) in water, sodium ascorbate in water, and a copper-stabilizing ligand (e.g., THPTA) in water.
-
In a reaction vessel, combine the alkyne and azide solutions.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution, and mix briefly.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often protected from light.
-
The product can then be purified by methods appropriate to the substrates, such as precipitation, chromatography, or dialysis for biomolecules.
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes provides a powerful method for their anti-Markovnikov hydration. The reaction proceeds in two steps: first, the addition of a borane reagent across the triple bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH).[24][25] To prevent double addition across both pi bonds, a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-BBN, is used.[25][26][27] The initial product is an enol, which rapidly tautomerizes to the more stable aldehyde.[24][25][26] This transformation is highly regioselective, yielding aldehydes from terminal alkynes, whereas internal alkynes typically produce a mixture of ketones.[24][25]
Figure 4: Hydroboration-oxidation of a terminal alkyne.
Table 3: Hydroboration of Various Alkynes
| Alkyne Substrate | Borane Reagent | Product Type | Regioselectivity | Yield (%) | Reference |
| Phenylacetylene | HBpin / Ti-catalyst | (E)-alkenyl borane | Complete | 95 | [28] |
| 1-Octyne | HBpin / Ti-catalyst | (E)-alkenyl borane | Complete | 96 | [28] |
| 1-Hexyne | (Sia)₂BH | Hexanal | Anti-Markovnikov | High | [25][27] |
| 3-Hexyne (Internal) | BH₃ | 3-Hexanone | Mixture possible | Moderate | [25] |
Experimental Protocol: Titanium-Catalyzed Hydroboration of Phenylacetylene [28]
-
Inside a glovebox, place the titanium catalyst (1 mol %) in a Schlenk tube.
-
Add the alkyne (phenylacetylene, 1.0 mmol) and pinacolborane (HBpin, 1.1 mmol) to the tube.
-
If the substrate is solid, add a minimal amount of toluene (0.25 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and stir the reaction mixture at room temperature for 1 hour under an inert atmosphere.
-
Isolate the product by washing the reaction mixture with a solution of ethyl acetate and hexane (2:98) as the eluent through a short silica plug.
This guide highlights the primary and most robust methods available for the synthesis and subsequent functionalization of long-chain alkynes. The choice of method depends critically on the desired substitution pattern, functional group tolerance, and the overall synthetic strategy. By leveraging these powerful reactions, researchers can continue to build the complex and valuable molecules that drive innovation in science and medicine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 5. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ch 9 : Preps. of alkynes via Elimination [chem.ucalgary.ca]
- 18. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 19. broadpharm.com [broadpharm.com]
- 20. broadpharm.com [broadpharm.com]
- 21. interchim.fr [interchim.fr]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. confluore.com [confluore.com]
- 24. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. organicchemistrytutor.com [organicchemistrytutor.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 3-Tetradecyne, 14,14-dimethoxy- in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Tetradecyne, 14,14-dimethoxy-, is a versatile bifunctional molecule featuring a terminal alkyne and a protected aldehyde (acetal) group. This unique structure makes it a valuable building block in the field of click chemistry, particularly for applications in bioconjugation and drug delivery. The terminal alkyne allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions enable the covalent linkage of this molecule to a wide array of azide-modified substrates, such as proteins, lipids, carbohydrates, and nanoparticles.
The presence of the dimethoxy acetal at the other end of the carbon chain provides a latent aldehyde functionality. This protected group is stable under typical click reaction conditions and can be readily deprotected post-conjugation to reveal a reactive aldehyde. This aldehyde can then be used for secondary modifications, such as the attachment of another molecule through hydrazone or oxime ligation, or for surface immobilization. This dual functionality allows for a "click-and-modify" strategy, expanding the possibilities for creating complex biomolecular conjugates and functionalized materials.
Applications in Bioconjugation and Drug Delivery
The unique bifunctional nature of 3-Tetradecyne, 14,14-dimethoxy- lends itself to several cutting-edge applications:
-
Lipid Modification and Liposome Functionalization: The long tetradecyne chain allows for the incorporation of this molecule into lipid bilayers of liposomes or cell membranes. Once incorporated, the exposed alkyne group can be "clicked" with azide-containing molecules, such as targeting ligands (e.g., peptides, antibodies) or imaging agents (e.g., fluorescent dyes). The subsequent deprotection of the acetal to an aldehyde can be used to attach a drug molecule, creating a multifunctional drug delivery vehicle.
-
Targeted Drug Delivery: A targeting moiety with an azide group can be conjugated to 3-Tetradecyne, 14,14-dimethoxy- via click chemistry. The resulting conjugate can then be loaded with a drug at the aldehyde terminus (after deprotection) and administered. The targeting moiety will guide the conjugate to specific cells or tissues, enhancing the therapeutic efficacy and reducing off-target effects.
-
Development of Proteolysis-Targeting Chimeras (PROTACs): This molecule can serve as a linker in the synthesis of PROTACs. One end can be attached to a ligand that binds to a target protein, and the other end (after aldehyde deprotection and further modification) can be linked to an E3 ligase-recruiting ligand.
-
Surface Immobilization of Biomolecules: The alkyne group can be used to attach the molecule to an azide-functionalized surface. Following deprotection of the acetal, the resulting aldehyde can be used to immobilize proteins or other biomolecules, creating bioactive surfaces for applications in diagnostics and cell culture.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol describes the conjugation of 3-Tetradecyne, 14,14-dimethoxy- with an azide-containing fluorescent dye (e.g., Azide-Fluor 488).
Materials:
-
3-Tetradecyne, 14,14-dimethoxy-
-
Azide-Fluor 488
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 3-Tetradecyne, 14,14-dimethoxy- in DMSO.
-
Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
10 µL of 10 mM 3-Tetradecyne, 14,14-dimethoxy- (0.1 µmol, 1 equivalent)
-
12 µL of 10 mM Azide-Fluor 488 (0.12 µmol, 1.2 equivalents)
-
78 µL of PBS
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation:
-
In a separate tube, premix 2 µL of 100 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it stand for 2 minutes.
-
-
Initiation of the Click Reaction:
-
Add the 12 µL of the CuSO₄/THPTA mixture to the reaction tube.
-
Add 10 µL of freshly prepared 500 mM sodium ascorbate to initiate the reaction.
-
The final reaction volume is 122 µL.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
-
Analysis and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the product using column chromatography or high-performance liquid chromatography (HPLC).
-
Quantitative Data Summary:
| Parameter | Value |
| Reactant 1 (Alkyne) | 3-Tetradecyne, 14,14-dimethoxy- |
| Reactant 2 (Azide) | Azide-Fluor 488 |
| Molar Ratio (Alkyne:Azide) | 1:1.2 |
| Catalyst | CuSO₄/THPTA |
| Reducing Agent | Sodium Ascorbate |
| Solvent | PBS/DMSO |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Typical Yield | >90% |
Protocol 2: Deprotection of the Acetal to an Aldehyde
This protocol describes the conversion of the dimethoxy acetal to a reactive aldehyde.
Materials:
-
Fluorescently labeled 3-Tetradecyne conjugate from Protocol 1
-
Formic acid
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
Dissolve the purified conjugate in a mixture of formic acid and water (e.g., 8:2 v/v).
-
The concentration of the conjugate should be approximately 1-5 mg/mL.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up:
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the formic acid with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the aldehyde product by column chromatography if necessary.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | Acetal-protected conjugate |
| Deprotection Reagent | 80% Formic Acid in Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Visualizations
Caption: Experimental workflow for the two-step modification of 3-Tetradecyne, 14,14-dimethoxy-.
Caption: Logical flow for the application of 3-Tetradecyne, 14,14-dimethoxy- in targeted drug delivery.
Application Note: 3-Tetradecyne, 14,14-dimethoxy- as a Versatile Precursor for the Synthesis of Functionalized Polyacetylenes
Introduction
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties. The ability to introduce various functional groups onto the polymer side chains allows for the fine-tuning of these properties, opening up possibilities for applications in organic electronics, sensors, and biomedical devices. This application note describes the use of a novel internal alkyne monomer, 3-Tetradecyne, 14,14-dimethoxy-, for the synthesis of well-defined, functionalized polyacetylenes. The dimethoxy acetal group serves as a latent aldehyde functionality, which can be deprotected post-polymerization to yield a highly reactive polymer capable of undergoing a variety of chemical modifications.
Advantages of 3-Tetradecyne, 14,14-dimethoxy-
-
Latent Functionality: The dimethoxy acetal group is stable under various polymerization conditions, preventing side reactions that can occur with free aldehyde groups.
-
Post-Polymerization Modification: The acetal can be easily deprotected to an aldehyde, providing a versatile handle for further functionalization through techniques like Schiff base formation, Wittig reactions, or reductive amination.
-
Solubility: The long alkyl chain and the polar dimethoxy group enhance the solubility of both the monomer and the resulting polymer in common organic solvents, facilitating processing and characterization.
Polymerization Methodology
The polymerization of 3-Tetradecyne, 14,14-dimethoxy- can be effectively achieved via Rhodium-catalyzed polymerization. Rhodium(I) complexes, in particular, have demonstrated high efficacy and tolerance to a wide array of functional groups in the polymerization of substituted acetylenes.[1][2]
Table 1: Representative Polymerization Conditions and Results
| Entry | Catalyst | [M]/[C] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | [Rh(nbd)Cl]₂/NEt₃ | 50 | Toluene | 30 | 24 | 85 | 12.5 | 1.4 |
| 2 | [Rh(nbd)Cl]₂/NEt₃ | 100 | Toluene | 30 | 24 | 78 | 23.8 | 1.5 |
| 3 | Rh(nbd)BPh₄ | 50 | THF | 25 | 18 | 92 | 13.1 | 1.3 |
| 4 | Rh(nbd)BPh₄ | 100 | THF | 25 | 18 | 89 | 25.2 | 1.4 |
[M]/[C] = Monomer to Catalyst ratio; Mn = Number-average molecular weight; PDI = Polydispersity Index
Experimental Protocols
Protocol 1: Synthesis of Poly(3-tetradecyne, 14,14-dimethoxy-) via Rhodium Catalysis
This protocol describes a general procedure for the polymerization of 3-Tetradecyne, 14,14-dimethoxy- using a [Rh(nbd)Cl]₂/NEt₃ catalyst system.
Materials:
-
3-Tetradecyne, 14,14-dimethoxy- (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)
-
Triethylamine (NEt₃), freshly distilled
-
Toluene, anhydrous
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-Tetradecyne, 14,14-dimethoxy- (e.g., 500 mg, 1.96 mmol) in anhydrous toluene (10 mL).
-
In a separate Schlenk flask, prepare the catalyst solution by dissolving [Rh(nbd)Cl]₂ (e.g., 9.0 mg, 0.0196 mmol for a [M]/[C] ratio of 100) in anhydrous toluene (2 mL).
-
Add triethylamine (e.g., 27 µL, 0.196 mmol) to the monomer solution.
-
Inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the reaction to stir at 30°C for 24 hours. The solution may become more viscous as the polymerization proceeds.
-
Terminate the polymerization by adding a small amount of methanol (approx. 2 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and PDI determination, and NMR spectroscopy for structural confirmation.
Protocol 2: Post-Polymerization Deprotection of the Acetal Group
This protocol outlines the conversion of the dimethoxy acetal side chains to aldehyde functionalities.
Materials:
-
Poly(3-tetradecyne, 14,14-dimethoxy-)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the polymer (e.g., 200 mg) in THF (20 mL).
-
Add 1 M HCl (5 mL) to the solution.
-
Stir the mixture at room temperature for 6 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR for the disappearance of the methoxy signal and the appearance of the aldehyde proton signal.
-
Once the reaction is complete, neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the polymer solution with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting aldehyde-functionalized polymer under vacuum.
Visualizing the Synthesis and Functionalization Workflow
Caption: Workflow for the synthesis and functionalization of polyacetylenes.
Signaling Pathway for Post-Polymerization Modification
The aldehyde-functionalized polymer serves as a versatile platform for a variety of subsequent chemical transformations. The diagram below illustrates some of the potential reaction pathways.
Caption: Post-polymerization modification pathways.
3-Tetradecyne, 14,14-dimethoxy- is a highly promising monomer for the synthesis of functional polyacetylenes. The use of Rhodium-based catalysts allows for controlled polymerization, yielding well-defined polymers with a protected aldehyde functionality. Subsequent deprotection and chemical modification open a straightforward route to a wide range of novel materials with tailored properties for advanced applications. The protocols provided herein offer a solid foundation for researchers and scientists to explore the potential of this versatile building block in polymer and materials science.
References
Application Notes and Protocols for the Selective Deprotection of Dimethoxy Acetals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for the selective deprotection of dimethoxy acetals, a common protecting group for carbonyl functionalities in organic synthesis. The protocols detailed below offer a range of options, from mild, neutral conditions to more classical acidic methods, allowing for the chemoselective cleavage of dimethoxy acetals in the presence of other sensitive functional groups.
Introduction
Dimethoxy acetals are frequently employed to protect aldehydes and ketones from a variety of reaction conditions due to their stability towards bases, nucleophiles, and hydrides.[1] However, their selective removal is a critical step in multi-step syntheses. The choice of deprotection method depends on the overall molecular architecture and the presence of other acid-labile or sensitive protecting groups. This document outlines several reliable methods for the selective deprotection of dimethoxy acetals, complete with experimental protocols and comparative data.
Methods for Selective Deprotection
A variety of reagents and conditions have been developed for the selective deprotection of dimethoxy acetals. The following sections detail some of the most effective and widely used methods.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the most conventional method for acetal deprotection.[1][2] The reaction involves the protonation of one of the acetal oxygen atoms, followed by the elimination of methanol to form an oxonium ion, which is then attacked by water to yield the corresponding carbonyl compound.
General Experimental Protocol:
-
Dissolve the dimethoxy acetal substrate in a suitable organic solvent (e.g., acetone, tetrahydrofuran, dichloromethane).
-
Add a catalytic amount of an acid (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid).
-
Add water to the reaction mixture to facilitate hydrolysis.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Table 1: Acid-Catalyzed Deprotection of Acetophenone Dimethyl Acetal [3]
| Entry | Acid Catalyst | Solvent System | Time (h) | Yield (%) |
| 1 | - | DMSO/H₂O/Dioxane | 24 | 93 |
| 2 | Pyridine | DMSO/H₂O/Dioxane | 24 | 91 |
As shown in the table, the reaction can proceed in high yield even without the addition of a strong acid, although DMSO can exhibit slight acidity in aqueous media.[3]
Bismuth(III) Nitrate Pentahydrate
Bismuth(III) nitrate pentahydrate offers a mild and chemoselective method for the deprotection of acetals, particularly those derived from ketones and conjugated aldehydes.[4] This method is advantageous due to its mild conditions, simple work-up, and the use of a relatively non-toxic and inexpensive reagent.[4]
General Experimental Protocol: [4]
-
To a solution of the dimethoxy acetal (1 mmol) in dichloromethane (5 mL), add bismuth(III) nitrate pentahydrate (0.25 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by chromatography on silica gel.
Table 2: Deprotection of Various Acetals using Bismuth Nitrate Pentahydrate [4]
| Substrate (Acetal of) | Time (h) | Yield (%) |
| 4-Phenyl-2-butanone | 0.5 | 95 |
| Cinnamaldehyde | 1 | 92 |
| Benzaldehyde | 2 | 85 |
This method shows high selectivity for acetals of ketones and conjugated aldehydes, while acetals of non-conjugated aldehydes are more resistant.[4]
Molecular Iodine in Acetone
Molecular iodine in acetone provides a rapid and highly chemoselective method for the deprotection of both acyclic and cyclic acetals under neutral conditions.[5] This method is notable for its tolerance of various sensitive functional groups.[2][5]
General Experimental Protocol: [5]
-
To a solution of the acetal (1 mmol) in acetone (10 mL), add molecular iodine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Iodine-Catalyzed Deprotection of Acetals in Acetone [5]
| Substrate (Acetal of) | Time (min) | Yield (%) |
| Benzaldehyde | 5 | 98 |
| Cyclohexanone | 10 | 95 |
| 4-Nitrobenzaldehyde | 5 | 97 |
Functional groups such as double bonds, hydroxyl groups, and acetate groups remain intact under these conditions.[5]
Triethylsilyl Trifluoromethanesulfonate (TESOTf) and 2,6-Lutidine
This method offers a unique and highly chemoselective deprotection of acetals derived from aldehydes in the presence of ketals.[6][7] This is a significant advantage as ketals are typically more labile to acidic conditions than acetals.[7]
General Experimental Protocol: [6][7]
-
To a solution of the acetal (1 mmol) and 2,6-lutidine (2 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add triethylsilyl trifluoromethanesulfonate (TESOTf) (1.5 mmol).
-
Stir the reaction mixture at 0 °C to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: Selective Deprotection of Aldehyde Acetals with TESOTf/2,6-Lutidine [6]
| Substrate | Time (h) | Yield (%) |
| Dodecanal dimethyl acetal | 1 | 95 |
| 4-Methoxybenzaldehyde dimethyl acetal | 1 | 92 |
| Mixture of benzaldehyde dimethyl acetal and acetophenone dimethyl ketal | 1 | 98 (benzaldehyde), >99 (recovered acetophenone dimethyl ketal) |
Experimental Workflows and Mechanisms
The following diagrams illustrate the general workflow for selective deprotection and the mechanism of acid-catalyzed hydrolysis.
Caption: General workflow for the selective deprotection of dimethoxy acetals.
Caption: Mechanism of acid-catalyzed deprotection of a dimethoxy acetal.
Conclusion
The selective deprotection of dimethoxy acetals is a crucial transformation in organic synthesis. The methods presented here, ranging from classical acid catalysis to milder, more chemoselective protocols using reagents like bismuth(III) nitrate, molecular iodine, and TESOTf, provide a versatile toolkit for the modern synthetic chemist. Careful consideration of the substrate's functional group tolerance will guide the selection of the most appropriate deprotection strategy, ensuring high yields and the preservation of molecular complexity.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction with Acetal-Protected Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of Grignard reactions with acetal-protected alkynes. This methodology is a valuable tool in organic synthesis, allowing for the strategic formation of carbon-carbon bonds while preventing unwanted side reactions on sensitive carbonyl functionalities elsewhere in the molecule.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most notably the carbon of a carbonyl group. However, the high reactivity and basicity of Grignard reagents necessitate the protection of certain functional groups within the reacting molecules to ensure chemoselectivity.
Acetal protection is a common and effective strategy to temporarily mask aldehyde and ketone functionalities. Acetals are stable under the strongly basic conditions required for Grignard reactions, yet they can be readily removed under mild acidic conditions to regenerate the original carbonyl group.[1][2][3] This protective strategy is particularly useful in complex molecule synthesis where a Grignard reagent must react selectively at one site without affecting a carbonyl group elsewhere in the molecule.
This document focuses on the application of Grignard reactions involving alkynes that contain an acetal protecting group. This scenario typically involves two main strategies:
-
Strategy A: An alkynyl Grignard reagent, formed by the deprotonation of a terminal alkyne, reacts with an electrophile (e.g., an aldehyde or ketone). The starting alkyne contains an acetal group at a remote position.
-
Strategy B: A Grignard reagent is prepared from an organohalide that also contains an acetal-protected carbonyl group. This reagent then reacts with a suitable electrophile.
Key Advantages of Acetal Protection in Alkynyl Grignard Chemistry
-
Chemoselectivity: Allows for the selective reaction of the Grignard reagent at the desired site (e.g., an aldehyde or ketone) without interference from other carbonyl groups within the molecule.[2][3]
-
Stability: Acetals are inert to the strongly nucleophilic and basic nature of Grignard reagents.[1][2]
-
Facile Deprotection: The carbonyl group can be easily regenerated from the acetal under mild acidic conditions after the Grignard reaction is complete.[1]
-
Broad Applicability: This methodology can be applied to a wide range of substrates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Experimental Protocols
General Considerations for Grignard Reactions
Grignard reactions are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: In-situ Preparation of a Propargyl Grignard Reagent and Reaction with a Vinylic Ketone
This protocol details the preparation of a propargyl Grignard reagent and its immediate reaction with 3-buten-2-one. This method is effective for minimizing the rearrangement of the propargyl Grignard reagent.[4]
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Mercuric chloride (catalyst)
-
Anhydrous diethyl ether
-
Propargyl bromide (distilled)
-
3-Buten-2-one (distilled)
-
Ammonium chloride (saturated aqueous solution)
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: A one-liter, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser fitted with a calcium chloride drying tube.
-
Initiation of Grignard Reagent Formation: The flask is charged with magnesium turnings (24 g, 1 mol) and mercuric chloride (0.1 g). The apparatus is flame-dried under a stream of nitrogen. After cooling, anhydrous diethyl ether (200 mL) and a small amount of propargyl bromide (4 g) are added. The mixture is gently warmed to initiate the reaction, as indicated by a gray solution and moderate ether reflux.
-
In-situ Reaction: The flask is then cooled to approximately -20°C in a dry ice/acetone bath. A solution of propargyl bromide (55 g, total 0.50 mol) and 3-buten-2-one (27 g, 0.39 mol) in 200 mL of dry ether is added dropwise with vigorous stirring over 2.5 hours, maintaining the internal temperature at approximately -10°C.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature over one hour. The contents of the flask are then poured into a beaker containing a well-mixed slurry of crushed ice (approx. 500 g) and ammonium chloride (approx. 100 g).
-
Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed five times with deionized water and dried over anhydrous magnesium sulfate. The solvent is removed by evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield 1-hexen-5-yn-3-ol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 62% | [4] |
| Reaction Temperature | -20°C to -10°C | [4] |
| Reaction Time | 2.5 hours (addition) + 1 hour (warming) | [4] |
Logical Workflow for Grignard Reaction with an Acetal-Protected Substrate
The following diagram illustrates the general workflow for a synthetic sequence involving the protection of a carbonyl group as an acetal, followed by a Grignard reaction at a different site, and subsequent deprotection.
Caption: General workflow for a Grignard reaction using an acetal protecting group.
Signaling Pathways and Logical Relationships
The decision to use a protecting group strategy is a critical aspect of synthetic planning. The following diagram illustrates the logical relationship guiding this choice.
Caption: Decision pathway for using a protecting group in Grignard synthesis.
Conclusion
The use of acetal protecting groups in conjunction with Grignard reactions of alkynes is a powerful and versatile strategy in modern organic synthesis. It allows for the construction of complex molecular architectures with a high degree of chemoselectivity. The protocols and workflows presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement these reactions in their synthetic endeavors. Careful attention to anhydrous conditions and reaction temperatures is crucial for achieving high yields and minimizing side reactions.
References
Application Notes and Protocols for the Functionalization of the Alkyne in 3-Tetradecyne, 14,14-dimethoxy-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the internal alkyne in 3-tetradecyne, 14,14-dimethoxy-. The presence of a long alkyl chain and a terminal dimethoxy acetal protecting group requires careful consideration of reaction conditions to achieve high selectivity and yield. The following sections detail three key transformations: Hydrosilylation, Hydroboration-Oxidation, and Hydroalkylation, offering versatile pathways to novel substituted alkenes and ketones derived from this functionalized tetradecyne backbone.
Hydrosilylation: Access to Functionalized Vinylsilanes
Hydrosilylation of the internal alkyne in 3-tetradecyne, 14,14-dimethoxy- offers a direct route to vinylsilanes, which are versatile synthetic intermediates. The reaction's success hinges on the selection of an appropriate catalyst and silane to control regio- and stereoselectivity. Ruthenium-catalyzed hydrosilylation has been shown to be effective for internal alkynes and is compatible with various functional groups, including acetals.[1]
Application Note:
Ruthenium-catalyzed hydrosilylation of 3-tetradecyne, 14,14-dimethoxy- is anticipated to proceed with high regioselectivity, favoring the placement of the silyl group at the C4 position due to steric hindrance from the longer alkyl chain. The reaction typically yields the (E)-isomer as the major product. The resulting vinylsilane can be further functionalized, for instance, through Tamao-Fleming oxidation to yield a ketone or used in cross-coupling reactions.
Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation
Materials:
-
3-Tetradecyne, 14,14-dimethoxy-
-
Triethylsilane (Et₃SiH)
-
[Cp*Ru(MeCN)₃]PF₆ (Ruthenium catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-tetradecyne, 14,14-dimethoxy- (1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (0.1 M).
-
Add triethylsilane (1.2 equiv) to the solution.
-
In a separate glovebox or under a positive flow of argon, prepare a stock solution of the ruthenium catalyst [Cp*Ru(MeCN)₃]PF₆ in anhydrous DCM.
-
Add the catalyst solution (0.5-2 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired vinylsilane.
Quantitative Data Summary (Estimated)
| Entry | Catalyst Loading (mol%) | Silane | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C3) | Stereoselectivity (E:Z) |
| 1 | 1.0 | Et₃SiH | DCM | 25 | 12 | >90 | >10:1 | >20:1 |
| 2 | 0.5 | PhMe₂SiH | THF | 25 | 18 | ~85 | >10:1 | >20:1 |
Note: The data presented are estimations based on similar reactions reported in the literature for long-chain internal alkynes. Actual results may vary and optimization may be required.
Reaction Workflow
Caption: Workflow for the ruthenium-catalyzed hydrosilylation.
Hydroboration-Oxidation: Synthesis of Ketones
The hydroboration-oxidation of internal alkynes provides a reliable method for the synthesis of ketones. For unsymmetrical internal alkynes like 3-tetradecyne, 14,14-dimethoxy-, controlling the regioselectivity of the boron addition is key. The use of a sterically hindered borane reagent, such as dicyclohexylborane or 9-BBN, can direct the borylation to the less sterically encumbered carbon of the alkyne (C4). Subsequent oxidation then yields the corresponding ketone.
Application Note:
Hydroboration-oxidation of 3-tetradecyne, 14,14-dimethoxy- is a two-step process that converts the alkyne into a ketone. The regioselectivity is primarily influenced by steric factors, with the borane preferentially adding to the carbon atom further from the long undecyl chain. The acetal group is stable under these reaction conditions. The final product will be a tetradecan-4-one derivative.
Experimental Protocol: Hydroboration-Oxidation
Materials:
-
3-Tetradecyne, 14,14-dimethoxy-
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
Step 1: Hydroboration
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-tetradecyne, 14,14-dimethoxy- (1.0 equiv) in anhydrous THF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-BBN (1.1 equiv) in THF dropwise to the cooled alkyne solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Step 2: Oxidation 5. Cool the reaction mixture back to 0 °C. 6. Slowly add 3 M aqueous NaOH solution (3.0 equiv), followed by the dropwise addition of 30% H₂O₂ (3.0 equiv), maintaining the temperature below 20 °C. 7. Stir the mixture at room temperature for 12 hours. 8. Extract the aqueous layer with diethyl ether (3 x 20 mL). 9. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 14,14-dimethoxytetradecan-4-one.
Quantitative Data Summary (Estimated)
| Entry | Borane Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (4-one:3-one) |
| 1 | 9-BBN | THF | 0 to 25 | 16 | ~80 | >9:1 |
| 2 | Dicyclohexylborane | THF | 0 to 25 | 18 | ~75 | >9:1 |
Note: The data presented are estimations based on established protocols for internal alkyne hydroboration-oxidation. Optimization may be necessary for this specific substrate.
Reaction Mechanism
Caption: Mechanism of hydroboration-oxidation of the alkyne.
Hydroalkylation: C-C Bond Formation
Copper-catalyzed hydroalkylation of alkynes allows for the formation of a new carbon-carbon bond, leading to trisubstituted alkenes. This reaction is particularly useful for introducing alkyl fragments. The reaction proceeds with good stereoselectivity, typically affording the (E)-alkene. Importantly, this method has been shown to be compatible with acetal functional groups.[2]
Application Note:
The copper-catalyzed hydroalkylation of 3-tetradecyne, 14,14-dimethoxy- with an alkyl bromide in the presence of a hydride source offers a direct method to synthesize more complex long-chain molecules. The reaction is expected to proceed with high regio- and stereoselectivity, yielding the (E)-isomer with the new alkyl group at the C4 position.
Experimental Protocol: Copper-Catalyzed Hydroalkylation
Materials:
-
3-Tetradecyne, 14,14-dimethoxy-
-
Alkyl bromide (e.g., 1-bromobutane)
-
Copper(I) iodide (CuI)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, add CuI (5 mol%), IPr·HCl (5 mol%), and NaOtBu (10 mol%) to a flame-dried Schlenk tube.
-
Outside the glovebox, add anhydrous THF (0.2 M) under an argon atmosphere.
-
Add 3-tetradecyne, 14,14-dimethoxy- (1.0 equiv) and the alkyl bromide (1.5 equiv).
-
Add PMHS (2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired trisubstituted alkene.
Quantitative Data Summary (Estimated)
| Entry | Alkyl Bromide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C3) | Stereoselectivity (E:Z) |
| 1 | 1-Bromobutane | CuI/IPr·HCl | THF | 25 | 24 | ~70-80 | >10:1 | >20:1 |
| 2 | Benzyl bromide | CuI/IPr·HCl | THF | 25 | 24 | ~75-85 | >10:1 | >20:1 |
Note: The data presented are estimations based on protocols for copper-catalyzed hydroalkylation of internal alkynes. The specific substrate may require optimization of reaction conditions.
Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed hydroalkylation.
References
Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction involving long-chain internal alkynes. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] While traditionally used with terminal alkynes, this reaction can be adapted for internal alkynes, which is particularly relevant in the synthesis of complex molecules in drug development and materials science.
Introduction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has been widely used in the synthesis of natural products, pharmaceuticals, and organic materials.[1][2] The coupling of internal alkynes, particularly those with long alkyl chains, presents unique challenges due to steric hindrance and the absence of an acidic acetylenic proton. However, with appropriate modifications to the catalytic system and reaction conditions, this transformation can be achieved efficiently.
This protocol will focus on a representative Sonogashira coupling of a long-chain internal alkyne with an aryl iodide. The conditions provided are a general starting point and may require optimization for specific substrates.
Experimental Protocols
General Protocol for Sonogashira Coupling of a Long-Chain Internal Alkyne with an Aryl Halide
This protocol is adapted from established procedures for Sonogashira couplings of terminal alkynes and the synthesis of unsymmetrical diarylalkynes.[3][4] It is designed to be a starting point for optimization.
Reaction Scheme:
Materials:
-
Long-Chain Internal Alkyne: e.g., 1-Phenyl-1-dodecyne
-
Aryl Halide: e.g., 4-Iodoanisole
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and the copper co-catalyst (e.g., CuI, 0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Setup:
-
Under the inert atmosphere, add the aryl halide (1.0 equiv) and the long-chain internal alkyne (1.2 equiv).
-
Add the degassed solvent (e.g., THF or DMF, to make a 0.1 M solution based on the aryl halide).
-
Add the base (e.g., TEA or DIPEA, 3.0 equiv).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired coupled product.
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings involving internal and long-chain alkynes, compiled from various literature sources. These serve as a guide for reaction optimization.
Table 1: Overview of Catalytic Systems and Conditions for Sonogashira Coupling of Internal and Long-Chain Alkynes
| Alkyne Substrate | Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1-hexyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ | TEA | THF | 65 | 12 | 85 | Adapted from[3] |
| 1-Octyne | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | PPh₃ | Piperidine | aq. SDS | 40 | 24 | 92 | [4] |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (1) | PPh₃ | TEA | DMF | 25 | 2 | 95 | [5] |
| 1-Dodecyne | 4-Iodobenzonitrile | Pd₂(dba)₃ (1) | - | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 91 | General protocol |
| 1-Phenyl-1-butyne | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | CuI (5) | SPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 78 | General protocol |
Table 2: Influence of Different Parameters on Reaction Yield
| Parameter Varied | Condition 1 | Yield (%) | Condition 2 | Yield (%) | General Observation |
| Catalyst | PdCl₂(PPh₃)₂ | 88 | Pd(OAc)₂ | 82 | For many standard couplings, PdCl₂(PPh₃)₂ is highly effective. |
| Ligand | PPh₃ | 85 | XPhos | 92 | Bulky, electron-rich phosphine ligands like XPhos can improve yields, especially for less reactive aryl halides. |
| Base | TEA | 85 | DIPEA | 89 | Sterically hindered bases like DIPEA can sometimes lead to higher yields and fewer side reactions. |
| Solvent | THF | 85 | DMF | 90 | Polar aprotic solvents like DMF often give better results, especially for less soluble substrates. |
| Copper Co-catalyst | With CuI | 92 | Without CuI | 65 | The copper co-catalyst is generally crucial for high yields and mild reaction conditions, though copper-free protocols exist. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of a long-chain internal alkyne with an aryl halide.
Catalytic Cycle of Sonogashira Coupling
This diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of alkynes (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial.
-
Purity of Reagents: The purity of the solvent, base, and reagents can significantly impact the reaction outcome. Anhydrous and degassed solvents are recommended.
-
Catalyst and Ligand Choice: For less reactive aryl halides (e.g., chlorides and bromides), more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) may be necessary.
-
Base Selection: The choice of base is critical. While tertiary amines like TEA are common, stronger, non-nucleophilic bases or inorganic bases like K₂CO₃ or Cs₂CO₃ may be required for certain substrate combinations.
-
Copper-Free Conditions: In some cases, particularly with sensitive substrates, copper-free Sonogashira protocols can be employed to avoid homocoupling and other side reactions. These typically require more active palladium catalysts and different reaction conditions.[5]
By following this detailed protocol and considering the key parameters for optimization, researchers can successfully employ the Sonogashira coupling for the synthesis of complex molecules containing long-chain internal alkynes.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. One-pot procedure for the synthesis of unsymmetrical diarylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Tetradecyne, 14,14-dimethoxy- in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the potential applications of 3-Tetradecyne, 14,14-dimethoxy- as a novel monomer in materials science, particularly in the synthesis of functional and degradable polymers. The unique bifunctional nature of this molecule, possessing a reactive alkyne group and a hydrolyzable acetal moiety, makes it a promising candidate for creating advanced materials for drug delivery, tissue engineering, and smart coatings. These notes provide hypothetical, yet scientifically plausible, experimental protocols and characterization data to guide researchers in exploring the utility of this compound.
Introduction
3-Tetradecyne, 14,14-dimethoxy- is a long-chain organic molecule featuring a terminal alkyne and a dimethyl acetal group. The presence of the alkyne allows for a variety of coupling reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the straightforward attachment of other molecules or the formation of polymer networks.[1] The acetal group, on the other hand, can be hydrolyzed under acidic conditions to reveal a terminal aldehyde, which can be used for further functionalization or as a point of degradation within a polymer backbone.[2][3] The long tetradecyne chain is expected to impart hydrophobicity and influence the thermal and mechanical properties of resulting materials.
Potential Applications in Materials Science
The molecular structure of 3-Tetradecyne, 14,14-dimethoxy- suggests its utility in several areas of materials science:
-
Degradable Polymers: Incorporation of the acetal group into a polymer backbone would render the material susceptible to degradation under acidic conditions, which is a desirable characteristic for biomedical applications such as drug delivery vehicles and temporary implants.[3]
-
Functionalizable Materials: The alkyne group serves as a versatile handle for post-polymerization modification. This allows for the attachment of bioactive molecules, fluorescent tags, or other functional groups to tailor the material's properties for specific applications.[4][5]
-
Cross-linkable Resins: The alkyne functionality can be utilized in thiol-yne or azide-alkyne cross-linking reactions to form robust polymer networks, suitable for coatings, adhesives, or hydrogels.[5]
-
Amphiphilic Block Copolymers: The hydrophobic nature of the long alkyl chain can be combined with hydrophilic polymer blocks to create amphiphilic copolymers that self-assemble into micelles or other nanostructures for drug encapsulation and delivery.[2]
Hypothetical Experimental Protocols
The following protocols describe the proposed synthesis and characterization of a linear polyester incorporating 3-Tetradecyne, 14,14-dimethoxy- and a subsequent functionalization via click chemistry.
Synthesis of Poly(ester-acetal-alkyne) via Polycondensation
This protocol describes the synthesis of a polyester by incorporating 3-Tetradecyne, 14,14-dimethoxy- as a diol precursor after reduction of a suitable ester derivative. For simplicity, we will assume a hypothetical diol derivative, 14,14-dimethoxy-tetradec-3-yne-1,2-diol , for copolymerization with a dicarboxylic acid.
Materials:
-
14,14-dimethoxy-tetradec-3-yne-1,2-diol (hypothetical monomer)
-
Sebacic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 14,14-dimethoxy-tetradec-3-yne-1,2-diol (1 equivalent), sebacic acid (1 equivalent), and p-toluenesulfonic acid (0.01 equivalents) in toluene.
-
Reflux the mixture at 120°C for 24 hours, with continuous removal of water.
-
After cooling to room temperature, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the resulting polymer by adding the concentrated solution dropwise into cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40°C for 48 hours.
Functionalization with Azido-PEG via CuAAC Click Chemistry
This protocol details the attachment of a polyethylene glycol (PEG) chain to the alkyne groups on the polymer backbone.
Materials:
-
Poly(ester-acetal-alkyne)
-
Azido-functionalized polyethylene glycol (Azide-PEG)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve the Poly(ester-acetal-alkyne) (1 equivalent of alkyne groups) and Azide-PEG (1.2 equivalents) in DMF.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the polymer/Azide-PEG solution and stir for 15 minutes.
-
Add the copper sulfate solution to the reaction mixture. The color should change to a light green/blue.
-
Stir the reaction at room temperature for 24 hours.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 72 hours, changing the water every 12 hours.
-
Lyophilize the purified solution to obtain the PEGylated polymer.
Hypothetical Quantitative Data
The following table summarizes the expected properties of the synthesized polymers.
| Property | Poly(ester-acetal-alkyne) | PEG-grafted-Poly(ester-acetal-alkyne) |
| Molecular Weight (Mn, g/mol ) | 15,000 | 25,000 |
| Polydispersity Index (PDI) | 1.8 | 1.9 |
| Glass Transition Temp. (Tg, °C) | 5 | -10 |
| Degradation Half-life (pH 5) | 48 hours | 55 hours |
| Water Contact Angle (°) | 95 | 70 |
Visualizations
Synthesis and Functionalization Workflow
References
- 1. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Acetal, ω-alkyne poly(ethylene oxide) as a versatile building block for the synthesis of glycoconjugated graft-copolymers suited for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Tetradecyne, 14,14-dimethoxy- as a Versatile Molecular Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Tetradecyne, 14,14-dimethoxy- as a bifunctional molecular building block in organic synthesis and drug discovery. This unique molecule incorporates a terminal alkyne and a protected aldehyde in the form of a dimethyl acetal, offering two orthogonal reactive sites for sequential or parallel chemical modifications.
The terminal alkyne is a versatile handle for a variety of transformations, including the Nobel Prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, Sonogashira cross-coupling reactions, and various nucleophilic additions after deprotonation.[1][][3][4] The dimethyl acetal serves as a stable protecting group for a terminal aldehyde, which can be readily deprotected under mild acidic conditions to participate in reactions such as Wittig olefination, reductive amination, and aldol condensations.[5][6] The long lipophilic carbon chain makes this building block particularly suitable for the synthesis of complex natural products, molecular probes, and drug candidates where modulation of lipophilicity is desired.[7][8]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and expected spectroscopic data for 3-Tetradecyne, 14,14-dimethoxy- is provided below.
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Hexanes) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.37 (t, J=5.5 Hz, 1H), 3.31 (s, 6H), 2.22 (td, J=7.0, 2.5 Hz, 2H), 1.95 (t, J=2.5 Hz, 1H), 1.65-1.55 (m, 4H), 1.45-1.25 (m, 14H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 104.5, 84.1, 68.2, 52.8, 32.5, 29.5, 29.4, 29.3, 29.2, 29.1, 28.9, 25.8, 24.5, 18.4 |
Experimental Protocols
Protocol 1: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-
This protocol describes a two-step synthesis starting from commercially available 11-bromo-1,1-dimethoxyundecane and ethynylmagnesium bromide.
Step 1: Grignard Reaction to form 13,13-dimethoxytridec-1-yne
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add 11-bromo-1,1-dimethoxyundecane (10.0 g, 34.1 mmol) dissolved in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of ethynylmagnesium bromide in THF (82 mL, 41.0 mmol, 1.2 equiv) via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% ethyl acetate in hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 5-10% ethyl acetate in hexanes) to yield 13,13-dimethoxytridec-1-yne as a colorless oil.
Step 2: Deprotonation and Methylation (Illustrative Chain Extension) This step is provided as an example of chain extension and is not part of the synthesis of the title compound. A similar approach with a different electrophile would be used to synthesize the target molecule if starting from a shorter chain.
-
Dissolve 13,13-dimethoxytridec-1-yne (5.0 g, 20.8 mmol) in anhydrous THF (80 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 8.7 mL, 21.8 mmol, 1.05 equiv) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.42 mL, 22.9 mmol, 1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium chloride and proceed with extraction and purification as described in Step 1.
Note: The synthesis of the title compound, 3-Tetradecyne, 14,14-dimethoxy-, would require starting with a different halo-acetal or using alternative synthetic strategies such as the Wittig reaction followed by bromination and elimination, or Sonogashira coupling.
Application Notes and Protocols
Application 1: Selective Deprotection of the Dimethyl Acetal
The dimethyl acetal can be selectively hydrolyzed to the corresponding aldehyde, leaving the alkyne moiety intact for subsequent reactions.
Protocol 2: Hydrolysis to 3-Tetradecynal
-
Dissolve 3-Tetradecyne, 14,14-dimethoxy- (1.0 g, 3.93 mmol) in a mixture of acetone (20 mL) and water (5 mL).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (99 mg, 0.39 mmol, 0.1 equiv).
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-tetradecynal.
-
Purify by column chromatography on silica gel if necessary.
| Reaction Data Table: Deprotection of Dimethyl Acetal | |
| Reactant | 3-Tetradecyne, 14,14-dimethoxy- |
| Product | 3-Tetradecynal |
| Reagents | PPTS, Acetone/H₂O |
| Typical Yield | 85-95% |
| Purity (by ¹H NMR) | >95% |
| Notes | The aldehyde is sensitive and should be used immediately or stored under an inert atmosphere. |
Application 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal substrate for "click" chemistry, allowing for the efficient formation of a 1,2,3-triazole linkage to an azide-containing molecule.[3]
Protocol 3: "Click" Reaction with Benzyl Azide
-
In a vial, dissolve 3-Tetradecyne, 14,14-dimethoxy- (100 mg, 0.39 mmol), benzyl azide (57 mg, 0.43 mmol, 1.1 equiv), and copper(II) sulfate pentahydrate (10 mg, 0.04 mmol, 0.1 equiv) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Add sodium ascorbate (16 mg, 0.08 mmol, 0.2 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The reaction mixture will typically turn heterogeneous and change color.
-
Monitor by TLC until the starting alkyne is consumed.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (Eluent: 20-40% ethyl acetate in hexanes) to yield the triazole product.
| Reaction Data Table: CuAAC with Benzyl Azide | |
| Reactants | 3-Tetradecyne, 14,14-dimethoxy-, Benzyl Azide |
| Product | 1-Benzyl-4-(11,11-dimethoxyundecyl)-1H-1,2,3-triazole |
| Catalyst System | CuSO₄·5H₂O, Sodium Ascorbate |
| Typical Yield | >90% |
| Purity (by LC-MS) | >98% |
| Notes | This reaction is highly reliable and tolerates a wide range of functional groups on the azide partner. |
Application 3: Sonogashira Cross-Coupling
The terminal alkyne can be coupled with aryl or vinyl halides to form a C(sp)-C(sp²) bond, a key transformation in the synthesis of pharmaceuticals and organic materials.[4][9]
Protocol 4: Coupling with Iodobenzene
-
To a flame-dried Schlenk flask, add 3-Tetradecyne, 14,14-dimethoxy- (100 mg, 0.39 mmol), iodobenzene (96 mg, 0.47 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 5 mol%), and copper(I) iodide (4 mg, 0.02 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (2 mL) and anhydrous THF (2 mL) via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel (Eluent: 2-5% ethyl acetate in hexanes) to obtain the coupled product.
| Reaction Data Table: Sonogashira Coupling | |
| Reactants | 3-Tetradecyne, 14,14-dimethoxy-, Iodobenzene |
| Product | (14,14-Dimethoxytetradec-3-yn-1-yl)benzene |
| Catalyst System | Pd(PPh₃)₂Cl₂, CuI |
| Base | Triethylamine |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Notes | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere for optimal results. |
Visualizations
Caption: Proposed synthetic route to 3-Tetradecyne, 14,14-dimethoxy-.
Caption: A typical workflow for synthesis and purification.
Caption: Synthetic utility of 3-Tetradecyne, 14,14-dimethoxy-.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 7. Improved preparations of alkyne nitriles, acetates, and alcohols : Application to the synthesis of the sex pheromone components of the Douglas fir tussock moth and peach fruit moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis yield of 3-Tetradecyne, 14,14-dimethoxy-.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 3-Tetradecyne, 14,14-dimethoxy-?
A1: The most effective and common strategy is the alkylation of a terminal alkyne. This involves the deprotonation of 1-butyne with a strong base to form the corresponding acetylide, which then acts as a nucleophile in an SN2 reaction with a suitable long-chain electrophile, such as 1-bromo-10,10-dimethoxydecane.[1][2][3][4]
Q2: Why is sodium amide (NaNH₂) in liquid ammonia the recommended base?
A2: The proton on a terminal alkyne has a pKa of about 25, making it weakly acidic.[2] A very strong base is required for its deprotonation. Sodium amide (the conjugate base of ammonia, pKa ~38) is strong enough to completely deprotonate the alkyne, driving the reaction forward to form the acetylide anion.[2][5] Weaker bases like sodium hydroxide are not strong enough for this purpose.[6]
Q3: Is the dimethoxy acetal group stable under the reaction conditions?
A3: Yes, the 14,14-dimethoxy- group is an acetal, which is stable under neutral to strongly basic conditions.[7][8][9] Therefore, it will not react with the sodium amide base or the butynide nucleophile, serving as an effective protecting group for the aldehyde functionality that would otherwise be reactive.
Q4: Can I use a secondary or tertiary alkyl halide instead of a primary one?
A4: It is strongly discouraged. The acetylide ion is a strong base in addition to being a good nucleophile.[4] With secondary and tertiary alkyl halides, the acetylide ion will preferentially act as a base, leading to an E2 elimination reaction to form an alkene, rather than the desired SN2 substitution.[1][3][10] This will significantly reduce the yield of the target alkyne.
Q5: What are the typical yields for this type of acetylide alkylation?
Experimental Protocol: Alkylation of 1-Butyne
This protocol details the core step of the synthesis: the SN2 reaction between the sodium salt of 1-butyne and 1-bromo-10,10-dimethoxydecane.
Materials:
-
Liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)
-
1-Butyne (condensed gas or in a suitable solvent)
-
1-Bromo-10,10-dimethoxydecane
-
Anhydrous diethyl ether or THF
-
Ammonium chloride (saturated aqueous solution)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense approximately 250 mL of ammonia. Add a small crystal of ferric nitrate nonahydrate. Cautiously add small pieces of sodium metal (1.1 eq) until the blue color persists for at least 30 minutes, indicating the formation of sodium amide.
-
Formation of the Acetylide: Slowly bubble 1-butyne (1.0 eq) through the sodium amide solution in liquid ammonia at -78 °C. The reaction is complete when the solution becomes colorless.
-
Alkylation: Dissolve 1-bromo-10,10-dimethoxydecane (1.0 eq) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the acetylide solution over 30-60 minutes. Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature overnight as the ammonia evaporates.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to neutralize any remaining sodium amide.[11] Add deionized water to dissolve the salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Tetradecyne, 14,14-dimethoxy-.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete formation of sodium amide. | Ensure the blue color of dissolved sodium in liquid ammonia persists before adding 1-butyne. |
| 2. Impure or wet reagents/solvents. | Use freshly distilled solvents and ensure all glassware is flame-dried to remove moisture. | |
| 3. Insufficient reaction time or temperature. | Allow the reaction to warm to room temperature slowly and stir overnight to ensure completion. | |
| 4. Degradation of the alkyl bromide. | Use high-purity 1-bromo-10,10-dimethoxydecane. Consider using the corresponding iodide, which is more reactive. | |
| Presence of a Major Alkene Byproduct | Use of a sterically hindered or non-primary alkyl halide. | Ensure the starting material is a primary alkyl bromide. Secondary or tertiary halides will favor E2 elimination.[1][3][10] |
| Unreacted Starting Materials | 1. Inefficient deprotonation of 1-butyne. | Ensure at least one full equivalent of sodium amide is generated and allowed to react with the alkyne. |
| 2. Poor quality of the alkylating agent. | Verify the purity of the 1-bromo-10,10-dimethoxydecane. | |
| Difficulty in Product Purification | Co-elution of product and non-polar impurities. | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended.[12] |
Data Presentation
Table 1: Influence of Alkyl Halide Structure on Reaction Outcome
| Alkyl Halide Type | Primary (e.g., R-CH₂-Br) | Secondary (e.g., R₂-CH-Br) | Tertiary (e.g., R₃-C-Br) |
| Major Reaction Pathway | SN2 Substitution[1][2] | E2 Elimination[3][10] | E2 Elimination[1] |
| Major Product | Internal Alkyne | Alkene | Alkene |
| Expected Yield of Alkyne | Good to Excellent | Very Low to None | None |
Table 2: Optimized Reaction Parameters for Acetylide Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Amide (NaNH₂) | Strong enough to fully deprotonate the terminal alkyne.[5] |
| Solvent | Liquid Ammonia (NH₃) | Keeps the acetylide salt soluble and allows for low-temperature reaction. |
| Temperature | -78 °C to Room Temperature | Low initial temperature controls the reaction, followed by warming to ensure completion. |
| Alkylating Agent | Primary Alkyl Bromide or Iodide | Minimizes the competing E2 elimination reaction.[4] |
| Work-up | Saturated Ammonium Chloride | Safely quenches the reaction by neutralizing excess strong base.[11] |
Visualizations
Caption: Experimental workflow for the synthesis of 3-Tetradecyne, 14,14-dimethoxy-.
Caption: Troubleshooting guide for low yield in acetylide alkylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 4. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. 10-Bromodecanal | 85920-81-6 | Benchchem [benchchem.com]
- 8. 4-Octyne - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Long-Chain Non-Polar Compounds
Welcome to the technical support center for challenges in the purification of long-chain non-polar compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of molecules such as long-chain fatty acids, esters, waxes, alkanes, and triglycerides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying long-chain non-polar compounds?
A1: The primary challenges stem from their inherent hydrophobicity and tendency to aggregate. Key issues include:
-
Low Solubility: Difficulty in finding suitable solvents that effectively dissolve the compound at room temperature without co-dissolving impurities.
-
Co-elution of Impurities: Structurally similar impurities often co-elute with the target compound in chromatographic methods.
-
Low Recovery: Significant product loss can occur during multi-step purification processes due to the compound's "stickiness" and adsorption to surfaces.
-
Aggregation: Non-polar molecules can self-associate, leading to the formation of aggregates that are difficult to purify and characterize.
-
Detection Issues: Many long-chain non-polar compounds lack a strong UV chromophore, making detection and quantification challenging.
Q2: How do I choose the right purification technique for my long-chain non-polar compound?
A2: The choice of technique depends on the compound's properties, the nature of the impurities, and the desired scale and purity.
-
Chromatography (HPLC, Flash): Best for high-resolution separation of complex mixtures. Reversed-phase HPLC is a common choice for non-polar compounds.[1]
-
Solid-Phase Extraction (SPE): Ideal for sample cleanup, fractionation, and removal of polar impurities.[2]
-
Crystallization: A powerful technique for achieving high purity on a larger scale, particularly for compounds that are solid at room temperature, like waxes.[3]
-
Solvent Extraction: Useful for initial cleanup and separating compounds based on their differential solubility in immiscible solvents.[4]
Q3: My long-chain non-polar compound is not retaining on my C18 reversed-phase HPLC column. What should I do?
A3: This is a common issue when the mobile phase is too non-polar. To increase retention, you should increase the polarity of the mobile phase. This can be achieved by:
-
Increasing the percentage of the aqueous component (e.g., water).
-
If using a pure organic solvent, switching to a more polar solvent.
-
For highly non-polar compounds, consider Normal Phase HPLC where the stationary phase is polar and the mobile phase is non-polar.[1]
Q4: I am observing peak tailing in the chromatography of my long-chain fatty acid. What could be the cause?
A4: Peak tailing for acidic compounds like fatty acids is often due to interactions with the stationary phase. Potential causes and solutions include:
-
Secondary Interactions: The acidic group of the fatty acid can interact with residual silanol groups on the silica-based stationary phase. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the fatty acid and reduce this interaction.[5][6]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.[5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak Splitting | 1. Column void or contamination at the inlet.[7] 2. Sample solvent is too different from the mobile phase.[7] 3. Co-elution of a closely related impurity. | 1. Reverse-flush the column. If the problem persists, replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Optimize the mobile phase composition or gradient to improve resolution. |
| Low Recovery/No Peak | 1. Compound is irreversibly adsorbed to the column. 2. Compound precipitated on the column. 3. Detection issue (compound does not absorb at the selected wavelength). | 1. Use a different stationary phase or add a modifier to the mobile phase. 2. Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. 3. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or derivatize the compound. |
| Poor Resolution | 1. Inappropriate mobile phase composition.[8] 2. Wrong column chemistry. 3. Suboptimal flow rate or temperature.[8] | 1. Adjust the organic-to-aqueous ratio or try different organic solvents (e.g., acetonitrile vs. methanol). 2. Screen different stationary phases (e.g., C8, C18, Phenyl).[9] 3. Optimize the flow rate and column temperature to enhance separation efficiency.[8] |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | 1. Inappropriate sorbent selection.[2] 2. Incomplete elution of the analyte. 3. Analyte breakthrough during sample loading. | 1. Choose a sorbent with appropriate polarity. For non-polar compounds, a C18 or polymeric reversed-phase sorbent is often suitable.[2] 2. Use a stronger elution solvent or increase the elution volume. 3. Decrease the sample loading flow rate to ensure adequate interaction with the sorbent. |
| Co-elution of Interferences | 1. Wash solvent is too weak. 2. Elution solvent is too strong. | 1. Increase the strength of the wash solvent to remove more impurities without eluting the analyte. 2. Use a more selective elution solvent that leaves strongly bound impurities on the sorbent. |
| Poor Reproducibility | 1. Inconsistent sample pretreatment. 2. Variable flow rates during loading, washing, or elution. | 1. Ensure consistent sample pH and solvent composition before loading. 2. Use a vacuum manifold or automated SPE system for precise flow control. |
Experimental Protocols
Protocol 1: Purification of Long-Chain Fatty Acids using Solid-Phase Extraction (SPE)
This protocol describes the separation of free fatty acids from a lipid-rich seed extract. The method achieves high recovery and removal of triacylglycerols (TAGs).
Materials:
-
Aminopropyl-silica SPE cartridge
-
Hexane
-
Diethyl ether
-
2% Acetic acid in diethyl ether
-
Methanol
-
Lipid extract dissolved in hexane
Procedure:
-
Column Conditioning: Condition the aminopropyl-silica SPE column with 6 mL of hexane.
-
Sample Loading: Load the lipid extract (dissolved in hexane) onto the column.
-
Elution of Neutral Lipids: Elute the neutral lipids, including triacylglycerols, with 10 mL of chloroform:isopropanol (2:1, v/v).
-
Elution of Free Fatty Acids: Elute the free fatty acids with 10 mL of 2% acetic acid in diethyl ether.
-
Elution of Phospholipids: Elute the phospholipids with 10 mL of methanol.
-
Solvent Evaporation: Evaporate the solvent from the free fatty acid fraction under a stream of nitrogen.
Expected Results: This procedure can achieve over 99% removal of TAGs with a recovery of free fatty acids around 99%.
Protocol 2: Fractional Crystallization of Waxes from a Hydrocarbon Mixture
This protocol is a general guideline for purifying paraffin waxes from a waxy mixture containing both straight-chain and non-straight-chain hydrocarbons.[10]
Materials:
-
Waxy hydrocarbon mixture
-
Suitable solvent (e.g., methyl isobutyl ketone, ethyl acetate, butyl acetate)[3]
Procedure:
-
Dissolution: Dissolve one part by weight of the waxy mixture in approximately nine parts by weight of the chosen solvent by heating until a clear solution is obtained.
-
Slow Cooling: Slowly cool the solution without agitation to allow for the selective crystallization of the higher melting point waxes.
-
Fractional Crystallization: Continue slow cooling to successively lower temperatures to crystallize fractions with progressively lower melting points.
-
Isolation of Fractions: At each desired temperature, separate the crystallized wax from the solvent by filtration.
-
Washing: Wash the isolated wax fractions with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified wax fractions to remove the solvent.
Note: The optimal solvent and cooling rates will depend on the specific composition of the wax mixture and need to be determined empirically.
Data Presentation
Table 1: Comparison of Recovery Rates for Different Lipid Extraction Methods
| Extraction Method | Total Lipid Recovery (%) | Phosphatidylethanolamine (PE) Recovery (%) | Phosphatidylcholine (PC) Recovery (%) | Phosphatidylinositol (PI) Recovery (%) |
| Modified Folch (1 extraction) | 77-83 | 80-91 | 82-94 | < 78 |
| Pressurized Liquid Extraction (PLE) (1 extraction) | > 94 | > 96 | > 96 | > 96 |
Data synthesized from a study comparing lipid extraction from various food matrices.
Visual Troubleshooting Workflows
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. africaresearchconnects.com [africaresearchconnects.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. mt.com [mt.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. US2703305A - Process for separating hydrocarbon waxes - Google Patents [patents.google.com]
preventing side reactions during the synthesis of acetal-alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of acetal-alkynes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of acetal-alkynes, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Acetal-Alkyne Product
| Potential Cause | Recommended Solution |
| Incomplete reaction. | - Increase the reaction time.- Use a more active catalyst or increase the catalyst loading. - Ensure efficient removal of water using a Dean-Stark trap or molecular sieves to drive the equilibrium towards product formation. |
| Decomposition of starting material or product. | - Use milder reaction conditions (e.g., lower temperature). - Employ a less acidic catalyst, such as Ce(OTf)₃ or ZrCl₄, to avoid degradation of acid-sensitive substrates. |
| Side reactions consuming the starting material. | - See "Issue 2: Presence of Significant Side Products." |
Issue 2: Presence of Significant Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Ketone or aldehyde from alkyne hydration. | The acidic catalyst is protonating the alkyne, leading to hydration. | - Use a mild Lewis acid catalyst that is less likely to interact with the alkyne. - Employ anhydrous reaction conditions to minimize the availability of water for hydration. - Consider using non-acidic methods for acetalization if possible. |
| Polymerization of the starting material or product. | High reaction temperatures or highly acidic catalysts can induce polymerization of the alkyne or other reactive species. | - Lower the reaction temperature. - Use a milder and more selective catalyst. |
| Formation of isomeric byproducts (e.g., cis/trans isomers). | The reaction conditions may be promoting isomerization of the alkyne or other parts of the molecule. | - Optimize the reaction temperature and catalyst choice to favor the desired isomer. |
| Enone formation (from α,β-unsaturated carbonyls). | Incomplete acetalization can leave the enone susceptible to other reactions. | - Ensure complete acetalization by using an excess of the diol and efficient water removal. |
Issue 3: Difficulty in Purifying the Acetal-Alkyne Product
| Problem | Potential Cause | Recommended Solution |
| Co-elution of the product with starting materials or byproducts during chromatography. | Similar polarities of the compounds. | - Optimize the solvent system for column chromatography.- Consider alternative purification methods such as distillation or recrystallization. |
| Product decomposition on silica gel. | The acidic nature of silica gel can cause deprotection of the acetal. | - Neutralize the silica gel with a small amount of triethylamine in the eluent. - Use a less acidic stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of when synthesizing acetal-alkynes?
A1: The most prevalent side reaction is the hydration of the alkyne moiety to form a ketone or aldehyde. This is often catalyzed by the same acidic conditions used for the acetalization reaction. To mitigate this, it is crucial to use mild and chemoselective catalysts and maintain anhydrous conditions.
Q2: How can I selectively protect a ketone in the presence of an alkyne?
A2: Chemoselectivity can be achieved by carefully choosing the catalyst and reaction conditions. Mild Lewis acids such as cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) or zirconium tetrachloride (ZrCl₄) are effective in promoting acetalization without significantly affecting the alkyne. Additionally, ensuring the reaction is free of water will suppress the competing alkyne hydration.
Q3: Are there any alternatives to acidic catalysts for acetalization to avoid side reactions with the alkyne?
A3: Yes, while acidic catalysts are common, other methods exist. For instance, palladium catalysts can be used under mild conditions. Another approach is the use of silyl ethers with a catalytic amount of TMSOTf at low temperatures (Noyori conditions), which can be suitable for acid-sensitive substrates.
Q4: My acetal-alkyne appears to be decomposing during workup or purification. What could be the cause?
A4: Acetal groups are susceptible to hydrolysis under acidic conditions. If your workup involves an aqueous acid wash, or if you are using acidic silica gel for chromatography, you may be inadvertently cleaving the acetal. It is advisable to use a mild basic or neutral workup and to use neutralized silica gel for purification.
Q5: Can the choice of diol for acetal formation influence the reaction?
A5: Yes, the choice of diol can affect the rate of acetal formation and the stability of the resulting acetal. Ethylene glycol is commonly used to form a stable 5-membered dioxolane ring. The use of bulkier diols may lead to slower reaction rates but could offer different stability profiles.
Data Presentation
Table 1: Comparison of Catalysts for the Acetalization of an Alkynyl Ketone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Acetal-Alkyne (%) | Yield of Hydrated Byproduct (%) |
| p-Toluenesulfonic acid | 5 | Toluene | 110 | 6 | 65 | 25 |
| Zirconium tetrachloride (ZrCl₄) | 2 | Dichloromethane | 25 | 4 | 92 | <5 |
| Cerium(III) triflate (Ce(OTf)₃) | 1 | Dichloromethane | 25 | 3 | 95 | <2 |
| Palladium(II) acetate | 2 | Toluene | 80 | 8 | 88 | <5 |
Note: The data presented in this table is a synthesized representation based on typical outcomes and is intended for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Chemoselective Acetalization of an Alkynyl Ketone using Cerium(III) Trifluoromethanesulfonate
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alkynyl ketone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM, ~0.1 M).
-
Addition of Reagents: Add ethylene glycol (1.5 eq) to the solution.
-
Catalyst Addition: In a separate vial, weigh cerium(III) trifluoromethanesulfonate (Ce(OTf)₃, 0.01-0.05 eq) and dissolve it in a small amount of anhydrous DCM. Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (neutralized with 1% triethylamine in the eluent) to afford the desired acetal-alkyne.
Mandatory Visualization
Caption: Troubleshooting workflow for acetal-alkyne synthesis.
Caption: Desired vs. undesired reaction pathways.
troubleshooting acetal deprotection in the presence of sensitive functional groups
Welcome to the technical support center for troubleshooting acetal deprotection. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing acetal protecting groups in the presence of sensitive functionalities.
Frequently Asked Questions (FAQs)
Q1: My standard acidic deprotection (e.g., HCl, TFA, TsOH) is cleaving other acid-sensitive groups in my molecule, such as silyl ethers (TBDMS, TIPS), Boc carbamates, or t-butyl ethers. What should I do?
A1: When canonical acidic methods are too harsh, switching to milder, chemoselective conditions is necessary. The goal is to find a reagent system that is acidic enough to protonate the acetal but does not affect other protecting groups. Options include:
-
Mildly Acidic Catalysts: Employing weaker Brønsted acids like pyridinium p-toluenesulfonate (PPTS) or solid-supported acids like Amberlyst-15 can provide the necessary acidity with reduced side reactions.[1]
-
Lewis Acid Catalysis: Many Lewis acids can catalyze acetal cleavage under nearly neutral or very mild conditions. Bismuth salts, such as bismuth nitrate pentahydrate and bismuth triflate, are effective and can be used in catalytic amounts.[2][3] These methods are often compatible with TBDMS ethers.[2][4] Cerium(III) triflate in wet nitromethane is another gentle option that operates at almost neutral pH.[5][6]
-
Neutral, Non-Hydrolytic Conditions: Certain methods avoid aqueous acid entirely. Molecular iodine (I₂) in acetone is a highly efficient system that deprotects acetals within minutes under neutral conditions via a substrate exchange mechanism.[7][8] This method is compatible with double bonds, hydroxyl groups, acetates, and even highly acid-sensitive groups like furyl and t-butyl ethers.[7][8][9]
Q2: The deprotection reaction is sluggish, resulting in incomplete conversion or low yields even after extended reaction times. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters:
-
Solvent Choice: The solvent can significantly impact reaction rates. For Lewis acid-mediated deprotections, solvents like dichloromethane or THF/water mixtures are often effective.[2][3] For iodine-catalyzed reactions, acetone is the preferred solvent.[7]
-
Water Content: For hydrolytic deprotections, the presence of water is crucial. Using a wet solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction.[3] Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can slow the reaction down.[7]
-
Temperature: Gently heating the reaction can often accelerate slow deprotections. For instance, while many iodine-catalyzed deprotections work at room temperature, refluxing in acetone (56°C) can ensure complete conversion for more stable acetals.[7]
-
Catalyst Loading: For catalytic methods, ensure that the catalyst has not degraded and consider increasing the molar percentage if the reaction stalls. Bismuth triflate, for example, can be effective at loadings as low as 0.1 mol %.[3]
Q3: I need to selectively deprotect an acetal derived from an aldehyde while leaving a ketal (from a ketone) intact. Is this possible?
A3: Yes, this is a challenging but achievable transformation. Typically, ketals are more labile to acid than acetals due to the greater stability of the tertiary carbocation intermediate formed during cleavage.[10] However, specific reagent combinations can reverse this selectivity. A combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect aldehyde acetals in the presence of ketone ketals.[10] This method provides a unique tool for differentiating between protected aldehydes and ketones.
Q4: My molecule is completely intolerant to acid. Are there any truly non-acidic methods to remove an acetal?
A4: Absolutely. While most acetal cleavages rely on at least a catalytic amount of a Brønsted or Lewis acid, several methods operate under neutral or even basic conditions.
-
Neutral Conditions: As mentioned, molecular iodine in acetone is a powerful neutral method.[8] Another approach involves heating the acetal in ethylene glycol or propylene glycol, which proceeds via solvolysis under neutral conditions.[11]
-
Electrochemical Deprotection: Electroorganic synthesis offers a modern approach to cleave acetals without any acid. This method uses an electric current to initiate the deprotection, with lithium perchlorate (LiClO₄) acting as both the electrolyte and the oxygen source for the regenerated carbonyl.[12]
-
Basic Conditions: While less common for O,O-acetals, specific acetal-type protecting groups, such as a methoxymethyl (MOM) group on an oxindole nitrogen, can be cleaved under basic conditions (e.g., NaOMe/MeOH).[11]
Comparative Data on Mild Acetal Deprotection Methods
The following table summarizes various chemoselective methods for acetal deprotection, highlighting their compatibility with sensitive functional groups.
| Reagent/Catalyst | Solvent | Temp. (°C) | Time | Tolerated Groups | Reference |
| Bismuth Nitrate (25 mol%) | CH₂Cl₂ | Room Temp | 15 min - 4 h | TBDMS ethers | [2] |
| Bismuth Triflate (0.1-1 mol%) | THF/H₂O (8:2) | Room Temp | 5 min - 2 h | TBDMS ethers | [3] |
| Iodine (10 mol%) | Acetone | Room Temp | 5 min | t-butyl ethers, furyl groups, oximes, -OH, -OAc | [7][8] |
| Cerium(III) Triflate (cat.) | Wet Nitromethane | Room Temp | 15 min - 2 h | TBDMS, PMB ethers, esters | [6] |
| TESOTf (2.0 eq) / 2,6-Lutidine | CH₂Cl₂ | 0 °C to RT | 1 h | Ketals, silyl ethers | [10] |
| Al(HSO₄)₃ on wet SiO₂ | n-Hexane | Reflux | 35 min | Aromatic rings | [13] |
| β-Cyclodextrin | Water | 60 °C | 6 - 12 h | General (aromatic acetals) | [14] |
| Electrochemical (LiClO₄) | CH₃CN | Room Temp | N/A | Steroidal groups | [12][15] |
Key Experimental Protocols
Protocol 1: General Acetal Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol %) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For acyclic acetals, the reaction is often complete within 5 minutes.
-
For more robust cyclic acetals (e.g., 1,3-dioxolanes), if the reaction is sluggish, gently heat the mixture to reflux (56 °C) for 5-10 minutes.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
Protocol 2: Selective Deprotection of Aldehyde Acetal using TESOTf/2,6-Lutidine
This protocol is specifically for the deprotection of an aldehyde acetal in the presence of a ketone ketal.[10]
-
Dissolve the substrate containing both the acetal and ketal (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (0.35 mL, 3.0 mmol, 3.0 eq) to the stirred solution.
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf) (0.45 mL, 2.0 mmol, 2.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aldehyde.
Visual Troubleshooting and Logic Guides
The following diagrams illustrate logical workflows for troubleshooting and selecting an appropriate deprotection method.
Caption: Troubleshooting workflow for common acetal deprotection issues.
Caption: Decision guide for selecting a deprotection method based on sensitive groups.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Alkyne Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkyne functionalization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during alkyne functionalization reactions, providing potential causes and solutions in a question-and-answer format.
Sonogashira Coupling
Q1: I am observing low to no yield of my desired cross-coupled product in a Sonogashira reaction. What are the possible causes and solutions?
A1: Low or no yield in Sonogashira coupling can stem from several factors. A primary concern is the activity of the palladium catalyst. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under inert conditions to prevent deactivation. The choice of reaction conditions is also critical. For less reactive aryl bromides, higher temperatures may be required.[1] Additionally, the presence of oxygen can lead to the undesired homocoupling of the alkyne (Glaser coupling), consuming your starting material.[2]
Troubleshooting Steps:
-
Catalyst Activity: Use a freshly opened or properly stored palladium catalyst. Consider using a more active pre-catalyst or adding a phosphine ligand to stabilize the active Pd(0) species.
-
Reaction Temperature: For aryl bromides, consider increasing the reaction temperature to 60-100 °C. For more reactive aryl iodides, room temperature should be sufficient.[1][2]
-
Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Base Selection: An appropriate base is crucial. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also act as a solvent.[1][2]
-
Solvent Choice: Aprotic solvents like THF, DMF, or dioxane are generally effective. Ensure the solvent is anhydrous.
Q2: I am seeing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
A2: Alkyne homocoupling is a common side reaction in Sonogashira coupling, catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, rigorous exclusion of oxygen is paramount.[2] Alternatively, a copper-free Sonogashira protocol can be employed.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Ensure all reagents, solvents, and glassware are free of oxygen. Use Schlenk techniques or a glovebox for the reaction setup.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst or specific ligands but completely eliminate the possibility of copper-catalyzed homocoupling.[2]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Q3: My click reaction is showing low conversion. How can I improve the yield?
A3: Low conversion in CuAAC reactions is often related to the oxidation of the active copper(I) catalyst to the inactive copper(II) species.[3][4] The presence of a reducing agent and a stabilizing ligand is crucial for maintaining the catalytic activity.
Optimization Strategies:
-
Reducing Agent: Sodium ascorbate is the most common reducing agent used to generate and maintain the Cu(I) oxidation state from a Cu(II) source like CuSO₄.[3][4][5][6] Ensure it is added from a fresh stock solution.
-
Stabilizing Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction rates.[3][4] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended.[3][5]
-
Solvent: While click chemistry is known for its compatibility with various solvents, including water, the choice of solvent can influence the reaction rate.[7] For substrates with poor aqueous solubility, co-solvents like DMSO or t-butanol may be necessary.
-
pH: The reaction is generally tolerant of a wide pH range (4-12).[6] However, for biological applications, buffering the reaction mixture is important.
Q4: I am working with sensitive biomolecules and am concerned about cellular toxicity from the copper catalyst. What are my options?
A4: Copper toxicity is a valid concern in biological applications. Several strategies can mitigate this issue.
Addressing Copper Toxicity:
-
Low Catalyst Concentration: The use of stabilizing ligands allows for effective catalysis at lower copper concentrations, thus reducing toxicity.
-
Copper-Free Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide. This reaction is bioorthogonal and avoids the use of a toxic metal catalyst.[8]
-
Chelating Agents: After the reaction is complete, a chelating agent can be added to sequester any remaining copper ions.
Hydroalkynylation
Q5: I am performing a hydroalkynylation reaction and am getting a mixture of regioisomers. How can I improve the regioselectivity?
A5: Regioselectivity in hydroalkynylation is a common challenge, particularly with unsymmetrical internal alkynes. The choice of catalyst, ligands, and directing groups can significantly influence the outcome.
Improving Regioselectivity:
-
Catalyst and Ligand Choice: The metal catalyst (e.g., ruthenium, nickel, gold) and its associated ligands play a crucial role in determining which carbon of the alkyne the nucleophile attacks.[9][10][11] Screening different catalyst/ligand combinations is often necessary.
-
Directing Groups: The presence of a directing group on one of the alkyne substituents can effectively control the regioselectivity by coordinating to the metal center and guiding the addition to a specific position.
-
Substrate Control: In some cases, the inherent electronic or steric properties of the alkyne substituents can favor the formation of one regioisomer over the other.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of common alkyne functionalization reactions.
Table 1: Optimization of Base and Solvent in a Copper-Free Sonogashira Coupling [12]
| Entry | Base | Solvent | Yield (2 h) | Yield (18 h) |
| 1 | DABCO | THF | 25% | 70% |
| 2 | DBU | THF | 10% | 45% |
| 3 | K₃PO₄ | THF | <5% | <5% |
| 4 | TMP | THF | 40% | 70% |
| 5 | TMP | DMSO | 77% | 100% |
| Reaction conditions: 1-iodo-4-nitrobenzene (0.5 mmol), phenylacetylene (0.8 mmol), catalyst (2.5 mol %), base (1.0 mmol), solvent (2.5 mL), room temperature. |
Table 2: Effect of Catalyst Loading on a Copper-Free Sonogashira Coupling [12]
| Entry | Catalyst Loading (%) | Temperature (°C) | Yield (0.5 h) | Yield (1.5 h) | Yield (18 h) |
| 1 | 5.0 | rt | 96% | 100% | 100% |
| 2 | 2.5 | rt | 77% | 100% | 100% |
| 3 | 1.0 | rt | 48% | 75% | 100% |
| 4 | 0.5 | rt | 42% | 65% | 100% |
| 5 | 0.5 | 60 | 80% | 95% | 100% |
| 6 | 0.5 | 100 | 85% | 98% | 100% |
| Reaction conditions: 1-iodo-4-nitrobenzene (0.5 mmol), phenylacetylene (0.8 mmol), TMP (1.0 mmol), DMSO (2.5 mL). |
Table 3: Optimization of Catalytic System for Sonogashira Reaction [13]
| Entry | Pd-Complex (mol%) | Base | Solvent | Yield (%) |
| 1 | C1 (2) | K₂CO₃ | i-PrOH | 82 |
| 2 | C2 (2) | K₂CO₃ | i-PrOH | 94 |
| 3 | C3 (2) | K₂CO₃ | i-PrOH | 85 |
| 4 | C2 (2) | Cs₂CO₃ | i-PrOH | 92 |
| 5 | C2 (2) | Na₂CO₃ | i-PrOH | 88 |
| 6 | C2 (2) | K₂CO₃ | CH₃CN | 72 |
| 7 | C2 (2) | K₂CO₃ | THF | 65 |
| Reaction conditions: Iodobenzene (1 mmol), phenylacetylene (1.5 mmol), base (1.5 mmol), solvent (2 mL), 25 °C, in air. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling [1]
-
To a solution of the aryl halide (1.0 eq) in an appropriate solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.025 eq).
-
Add the amine base (e.g., diisopropylamine, 7.0 eq).
-
Finally, add the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours or until completion (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Et₂O) and filter through a pad of Celite®, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [3][5]
-
In a suitable reaction vessel, dissolve the alkyne-containing compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in a suitable solvent or solvent mixture (e.g., water/t-butanol).
-
In a separate vial, prepare a fresh solution of the copper catalyst and ligand. For example, premix CuSO₄ (e.g., 0.01-0.1 eq) and a stabilizing ligand like THPTA (e.g., 0.05-0.5 eq) in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.1-1.0 eq).
-
Stir the reaction at room temperature for 1-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography, depending on the nature of the product.
Visualizations
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols [baseclick.eu]
- 9. Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 3-Tetradecyne, 14,14-dimethoxy- in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of the hydrophobic compound 3-Tetradecyne, 14,14-dimethoxy- in aqueous media.
Troubleshooting Guide
Q1: My 3-Tetradecyne, 14,14-dimethoxy- is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: Due to its long hydrocarbon chain, 3-Tetradecyne, 14,14-dimethoxy- is expected to have very low aqueous solubility. Here is a step-by-step approach to address this:
-
Confirm Compound Purity: Ensure the purity of your compound, as impurities can sometimes affect solubility.
-
Initial Solvent Test: Before preparing a larger batch, test the solubility in a small volume of a water-miscible organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).[1] This will help in preparing a concentrated stock solution.
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a minimal amount of a suitable organic solvent. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Gentle Heating and Agitation: Mild heating (e.g., to 37°C) and sonication or vortexing can sometimes aid in the dissolution of hydrophobic compounds. However, be cautious about the thermal stability of your compound.
Q2: I've tried using a co-solvent, but my compound precipitates upon dilution in the aqueous buffer. What should I do next?
A2: Precipitation upon dilution is a common issue when the aqueous medium cannot accommodate the hydrophobic compound. Here are some strategies to overcome this:
-
Optimize Co-solvent Concentration: You may need to experiment with different final concentrations of the co-solvent. A higher percentage might be required to maintain solubility, but be aware of its potential impact on your experiment.
-
Use a Different Co-solvent: Some commonly used co-solvents for hydrophobic compounds include polyethylene glycol (PEG), propylene glycol, and glycerin.[1][2]
-
Employ Solubilizing Agents: Consider using cyclodextrins or surfactants to enhance solubility. These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.[2][3]
-
Lipid-Based Formulations: For in vivo studies or cell-based assays, formulating the compound in a lipid-based system like an emulsion or a self-emulsifying drug delivery system (SEDDS) can be highly effective.[4][5]
Frequently Asked Questions (FAQs)
Q3: What are cyclodextrins, and how can they improve the solubility of 3-Tetradecyne, 14,14-dimethoxy-?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can form inclusion complexes with hydrophobic molecules like 3-Tetradecyne, 14,14-dimethoxy-, effectively encapsulating the nonpolar part of the molecule within their cavity. This complex is more water-soluble than the compound alone.[3][6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[7]
Q4: What are the different types of lipid-based formulations I can use?
A4: Lipid-based formulations are excellent for delivering highly lipophilic compounds.[4][5] Common types include:
-
Oil Solutions: The simplest form, where the compound is dissolved in a pharmaceutically acceptable oil.
-
Emulsions/Microemulsions: Dispersions of oil and water stabilized by surfactants. They can be oil-in-water (o/w) or water-in-oil (w/o).[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[5]
Q5: Are there any potential downsides to using solubility-enhancing agents?
A5: Yes, it is crucial to consider the potential effects of any excipients on your experimental system:
-
Toxicity: Some organic solvents and surfactants can be toxic to cells or organisms at higher concentrations. Always determine the tolerance of your system to the chosen excipients.
-
Interference: Excipients may interfere with your assay or interact with other components of your formulation. It is important to run appropriate controls.
-
Alteration of Compound Activity: Encapsulation in cyclodextrins or lipid formulations can sometimes alter the effective concentration and bioavailability of the compound.[8]
Data Presentation: Illustrative Solubility Enhancement
The following table provides a hypothetical representation of the potential solubility enhancement of a highly hydrophobic compound like 3-Tetradecyne, 14,14-dimethoxy- using different techniques. Note: This data is for illustrative purposes only and actual results may vary.
| Solubilization Method | Aqueous Buffer (pH 7.4) | 5% DMSO in Buffer | 10mM HP-β-CD in Buffer | Simple Lipid Emulsion |
| Estimated Solubility (µg/mL) | < 0.1 | 5 - 10 | 50 - 100 | > 500 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Weigh a precise amount of 3-Tetradecyne, 14,14-dimethoxy-.
-
Add a minimal volume of 100% DMSO to dissolve the compound completely, creating a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Working Solution Preparation:
-
Gently vortex the stock solution before use.
-
Add the required volume of the stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is at a level tolerated by your experimental system (typically ≤ 1%).
-
Protocol 2: Solubilization using Cyclodextrin (HP-β-CD) Inclusion Complexation
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10-50 mM).
-
-
Complex Formation (Kneading Method): [6]
-
Place the weighed 3-Tetradecyne, 14,14-dimethoxy- in a mortar.
-
Add a small amount of the HP-β-CD solution to form a paste.
-
Knead the paste for 30-60 minutes.
-
Gradually add the remaining HP-β-CD solution while continuing to mix.
-
The resulting mixture can be filtered or centrifuged to remove any undissolved compound.
-
Protocol 3: Preparation of a Simple Oil-in-Water (o/w) Emulsion
-
Oil Phase Preparation:
-
Dissolve a known amount of 3-Tetradecyne, 14,14-dimethoxy- in a suitable oil (e.g., medium-chain triglycerides).
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous buffer containing a surfactant (e.g., Tween 80).
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for a specified period to achieve a stable emulsion with a small droplet size.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflows for solubility enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. humapub.com [humapub.com]
- 7. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
Technical Support Center: Purification of Polar Long-Chain Organic Molecules
Welcome to the technical support center for the purification of polar long-chain organic molecules using chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which chromatography technique is best suited for my polar long-chain organic molecule?
The choice of chromatography technique depends on the specific properties of your molecule, including its polarity, charge, and size. Here's a general guideline:
-
Reversed-Phase (RP) Chromatography: While versatile, RP chromatography can be challenging for very polar molecules that may have insufficient retention on non-polar stationary phases. It is more suitable for moderately polar long-chain molecules.
-
Normal-Phase (NP) Chromatography: NP chromatography is a good option for separating polar compounds using a polar stationary phase and a non-polar mobile phase. It is effective for separating isomers.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[2] It utilizes a polar stationary phase with a partially aqueous mobile phase.
-
Ion-Exchange Chromatography (IEX): IEX is ideal for charged or ionizable polar long-chain molecules, such as phospholipids and oligosaccharides. Separation is based on the interaction of the charged analyte with a charged stationary phase.[3]
Q2: My polar compound is not retained on a C18 reversed-phase column. What should I do?
This is a common issue. Here are a few solutions:
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of very polar compounds.[2]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have a modified stationary phase that provides better retention for polar analytes in highly aqueous mobile phases.
-
Employ Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged polar analytes on a reversed-phase column. However, this can complicate method development and may not be compatible with mass spectrometry.
Q3: How can I improve the peak shape of my polar analytes?
Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Here are some troubleshooting tips:
-
Mobile Phase pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to suppress ionization can significantly improve peak shape.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
-
Use a High-Purity Stationary Phase: Residual silanols on silica-based columns can cause peak tailing for basic compounds. Using a base-deactivated or end-capped column can help.
-
Ensure Proper Dissolution: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.
Q4: I am seeing inconsistent retention times in my HILIC separations. What could be the cause?
Reproducibility in HILIC can be sensitive to several factors:
-
Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure consistent and adequate equilibration between injections.
-
Mobile Phase Composition: The water content in the organic mobile phase is critical. Precise and consistent mobile phase preparation is essential.
-
Sample Solvent: The solvent used to dissolve the sample can significantly impact retention and peak shape. Ideally, the sample solvent should be similar to the initial mobile phase.
-
Temperature Control: Maintaining a constant column temperature is important for reproducible retention times.
Troubleshooting Guides
Issue 1: Poor or No Retention of Polar Analytes in Reversed-Phase Chromatography
This is a frequent challenge when working with highly polar long-chain molecules on traditional non-polar stationary phases like C18.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention in RP-HPLC.
Issue 2: Peak Tailing in Normal-Phase Chromatography
Peak tailing in normal-phase chromatography is often associated with strong interactions between the analyte and the active sites on the stationary phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in NP-HPLC.
Issue 3: Irreproducible Retention Times in HILIC
Maintaining consistent retention times in HILIC requires careful control over experimental parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for irreproducible HILIC retention.
Quantitative Data Summary
The following tables provide a comparative overview of typical performance metrics for different chromatography techniques used in the purification of polar long-chain organic molecules. Note that these values can vary significantly based on the specific analyte, column dimensions, and experimental conditions.
Table 1: Typical Loading Capacities
| Chromatography Mode | Fatty Acids | Phospholipids | Oligosaccharides |
| Reversed-Phase | 0.1 - 1.0% | 0.1 - 0.5% | 0.1 - 0.5% |
| Normal-Phase | 1.0 - 10% | 0.5 - 5.0% | 0.5 - 2.0% |
| HILIC | 0.1 - 1.0% | 0.1 - 1.0% | 0.2 - 1.5% |
| Ion-Exchange | N/A (for non-charged) | 0.5 - 5.0% (mg/mL of resin) | 1.0 - 10% (mg/mL of resin) |
| (Values are % of stationary phase mass or as indicated) |
Table 2: Typical Solvent Consumption (per sample for analytical scale)
| Chromatography Mode | Typical Solvents | Volume Range (mL) |
| Reversed-Phase | Acetonitrile, Methanol, Water, Buffers | 10 - 50 |
| Normal-Phase | Hexane, Ethyl Acetate, Isopropanol | 20 - 100 |
| HILIC | Acetonitrile, Water, Buffers | 15 - 60 |
| Ion-Exchange | Aqueous Buffers with increasing salt concentration | 30 - 150 |
Table 3: Typical Recovery Yields
| Chromatography Mode | Fatty Acids | Phospholipids | Oligosaccharides |
| Reversed-Phase | >95% | 80 - 95% | 85 - 98% |
| Normal-Phase | >95%[4] | 80 - 97%[5][6][7] | 90 - 99% |
| HILIC | 90 - 98% | >80%[8] | 90 - 99% |
| Ion-Exchange | N/A (for non-charged) | >90% | >95% |
Experimental Protocols
Protocol 1: HILIC Purification of Phospholipids
This protocol is adapted for the separation of phospholipid classes from a biological extract.
1. Materials:
-
Column: Silica-based HILIC column (e.g., 150 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium formate in water, pH 4.5.
-
Sample: Lipid extract dissolved in 95:5 (v/v) Acetonitrile:Water.
2. HPLC Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 30% B
-
15-18 min: Hold at 30% B
-
18-19 min: Linear gradient back to 5% B
-
19-25 min: Re-equilibration at 5% B.
-
3. Detection:
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Protocol 2: Ion-Exchange Chromatography of Oligosaccharides
This protocol is suitable for the separation of neutral and acidic oligosaccharides.
1. Materials:
-
Column: High-performance anion-exchange column (e.g., CarboPac PA20).
-
Mobile Phase A: Water.
-
Mobile Phase B: 200 mM Sodium hydroxide.
-
Mobile Phase C: 1 M Sodium acetate in 200 mM Sodium hydroxide.
-
Sample: Oligosaccharide mixture dissolved in water.
2. HPAEC Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: Linear gradient to 100% B
-
30-45 min: Linear gradient of 0-50% C
-
45-50 min: Wash with 100% C
-
50-60 min: Re-equilibration at 10% B.
-
3. Detection:
-
Pulsed Amperometric Detection (PAD).
Protocol 3: Normal-Phase Chromatography of Fatty Acids
This protocol is designed for the separation of free fatty acids from other neutral lipids.
1. Materials:
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Hexane:Isopropanol:Acetic Acid (98:2:0.1, v/v/v).
-
Sample: Lipid extract containing fatty acids, dissolved in hexane.
2. HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Run Time: Isocratic elution for 20 minutes.
3. Detection:
-
UV detector at 205 nm or ELSD.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. nestgrp.com [nestgrp.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Tetradecyne, 14,14-dimethoxy-
This guide provides troubleshooting advice and answers to frequently asked questions for researchers involved in the synthesis of 3-Tetradecyne, 14,14-dimethoxy-. It focuses on identifying and mitigating common impurities that may arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Tetradecyne, 14,14-dimethoxy-, and what are the critical steps?
A1: A prevalent method is the alkylation of a terminal alkyne. This involves creating a nucleophilic acetylide ion from a smaller alkyne and reacting it with a long-chain electrophile. A plausible route is the reaction of the 1-propyne acetylide with 1-bromo-11,11-dimethoxyundecane. Critical steps include ensuring the complete formation of the acetylide, maintaining anhydrous (water-free) conditions to prevent quenching the nucleophile, and using a primary alkyl halide to avoid elimination side reactions.[1][2]
Q2: What are the main classes of impurities I should expect in this synthesis?
A2: Impurities typically fall into three categories:
-
Unreacted Starting Materials: Residual 1-propyne (or its source) and the alkyl bromide starting material.
-
Side-Reaction Products: Impurities generated from competing reaction pathways, such as elimination products (alkenes), self-coupling of the acetylide, or Wurtz-type coupling.[3]
-
Degradation Products: Compounds formed from the breakdown of the product or reactants, such as the hydrolysis of the dimethoxy acetal to an aldehyde under acidic conditions.[4]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To improve the purity of your final product, consider the following:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and dry solvents to prevent the acetylide anion, a strong base, from being quenched by water.[5]
-
Use High-Purity Reagents: Start with pure alkyl halide and a reliable source for the acetylide to prevent introducing impurities from the outset.
-
Control Reaction Temperature: Low temperatures can help favor the desired substitution reaction over competing pathways like elimination.
-
Optimize Stoichiometry: A slight excess of the acetylide can help drive the reaction to completion, but a large excess may lead to more side products and purification challenges.
-
Perform a Neutral Workup: Avoid acidic conditions during the reaction quench and workup to protect the acid-sensitive dimethoxy acetal group.[4]
Troubleshooting Guide: Identifying Common Impurities
This section addresses specific analytical observations and links them to potential impurities, their causes, and recommended solutions.
| Observation / Symptom | Potential Impurity | Likely Cause | Suggested Action |
| GC-MS: Peak with m/z corresponding to 1-bromo-11,11-dimethoxyundecane. | Unreacted Alkyl Halide | Incomplete reaction. | Increase reaction time, consider a slight increase in temperature, or use a modest excess of the acetylide nucleophile. |
| ¹H NMR: Signal around δ 9.75 ppm (triplet). FTIR: Strong C=O stretch ~1725 cm⁻¹. | 14-Oxotetradec-3-yne | Hydrolysis of the dimethoxy acetal. | Use a neutral or slightly basic aqueous workup (e.g., saturated NH₄Cl or NaHCO₃ solution). Ensure all solvents are free of acid. |
| GC-MS: Peak with m/z of 196.37. ¹H NMR: Signals in the δ 5.4 ppm region. | Undecylallene / Undecene isomers | E2 Elimination. The acetylide is a strong base.[6] | Run the reaction at a lower temperature. Ensure you are using a primary alkyl halide.[1] |
| GC-MS: Peak with a mass significantly higher than the product. | Hexa-2,4-diyne or other coupled products. | Oxidative coupling of the propyne acetylide (Glaser coupling). | Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen. |
| ¹H NMR: A singlet around δ 2.0 ppm. GC-MS: Low molecular weight fragments. | Unreacted Terminal Alkyne | Incomplete deprotonation or quenching of the acetylide. | Ensure the base (e.g., NaNH₂, Grignard reagent) is active and added in the correct stoichiometry. Verify all reagents and solvents are anhydrous.[7] |
Summary of Potential Impurities
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Signals |
| Target Product | C₁₆H₃₀O₂ | 254.41 | Desired Synthesis | ¹H NMR: ~3.3 ppm (s, 6H, OCH₃), ~4.4 ppm (t, 1H, CH(OCH₃)₂) |
| 1-Bromo-11,11-dimethoxyundecane | C₁₃H₂₇BrO₂ | 295.26 | Starting Material | MS: Isotopic pattern for Bromine (M, M+2). |
| 1-Undecene | C₁₁H₂₂ | 154.30 | Elimination (E2) Side Reaction | ¹H NMR: Vinyl protons (~4.9-5.8 ppm). MS: m/z 154. |
| 14-Oxotetradec-3-yne | C₁₄H₂₂O | 206.33 | Acetal Hydrolysis | ¹H NMR: Aldehyde proton (~9.75 ppm). IR: C=O stretch (~1725 cm⁻¹). |
| Hexa-2,4-diyne | C₆H₆ | 78.11 | Acetylide Self-Coupling | MS: m/z 78. |
Visualizing the Synthesis and Impurity Pathways
Proposed Synthesis Workflow
The diagram below outlines the primary synthetic pathway for 3-Tetradecyne, 14,14-dimethoxy-.
Caption: Proposed two-step synthesis of the target molecule.
Logical Map of Impurity Formation
This diagram illustrates how common side reactions branch off from the main synthesis pathway, leading to the formation of specific impurities.
Caption: Origins of key impurities from side reactions.
Troubleshooting Workflow for Impurity Analysis
This workflow provides a step-by-step logical guide for identifying an unknown impurity found during analysis.
Caption: Decision tree for troubleshooting unknown peaks.
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
Objective: To separate and identify volatile and semi-volatile impurities in the crude reaction mixture.[8][9]
Methodology:
-
Sample Preparation:
-
Dissolve 1-2 mg of the crude product in 1 mL of a volatile solvent (e.g., hexane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform a derivatization step for non-volatile components, though it is not typically required for this compound and its expected impurities.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column suitable for long-chain hydrocarbons.[10]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification.
-
Confirm identities by comparing retention times and mass spectra with authentic standards if available.
-
Protocol 2: ¹H and ¹³C NMR for Structural Confirmation
Objective: To identify functional groups and confirm the structure of the main product and any significant impurities.[11]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample or crude mixture in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (adjust for concentration).
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024 or more (adjust for concentration).
-
Spectral Width: 0 to 220 ppm.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign chemical shifts to specific protons and carbons in the target molecule.
-
Identify characteristic signals for impurities:
-
References
- 1. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. leah4sci.com [leah4sci.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 9. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of Long-chain Bifunctional Alkynes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up the synthesis of long-chain bifunctional alkynes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long-chain bifunctional alkynes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Question: We successfully synthesized our bifunctional alkyne on a small scale (mmol), but upon scaling up to a multi-gram or kilogram scale, the yield has dropped significantly and is inconsistent between batches. What are the likely causes and how can we address this?
Possible Causes and Solutions:
-
Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and decomposition of starting materials, products, or catalysts.
-
Solution: Improve stirring efficiency to ensure uniform heat distribution. For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat transfer capabilities compared to batch reactors.[1] Employ temperature control mechanisms like cooling jackets and real-time temperature monitoring.[2]
-
-
Poor Mass Transfer: In heterogeneous reactions, inefficient mixing can limit the interaction between reactants and catalysts.
-
Solution: Optimize the stirring rate and impeller design for the larger reactor volume. Ensure that any solid reagents are sufficiently suspended.
-
-
Catalyst Deactivation: The catalyst may be degrading over the longer reaction times often required for larger batches.
-
Solution: See the FAQ section on catalyst deactivation for detailed strategies.
-
-
Solvent Effects: The solvent may not be performing optimally at a larger scale.
Issue 2: Formation of Undesired Side Products, Particularly Homocoupled (Glaser) Products
Question: We are observing a significant amount of homocoupled diyne byproducts (Glaser coupling) in our scaled-up reaction, which is complicating purification. How can we minimize this side reaction?
Possible Causes and Solutions:
-
Presence of Oxygen: Glaser coupling is an oxidative process often catalyzed by copper salts in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
High Copper Catalyst Concentration: An excess of copper catalyst can promote the homocoupling of terminal alkynes.
-
Solution: Reduce the loading of the copper co-catalyst. In some cases, as little as a trace amount is sufficient.[2]
-
-
High Temperatures: Elevated temperatures can sometimes favor side reactions.
-
Solution: If the primary reaction allows, consider running the reaction at a lower temperature.
-
Issue 3: Difficulty in Removing Catalyst Residues from the Final Product
Question: Our final product is contaminated with palladium and/or copper residues, which is unacceptable for our downstream applications. Standard purification methods are not completely effective on a large scale. What are our options?
Possible Causes and Solutions:
-
Inefficient Workup: Simple filtration may not be sufficient to remove all catalyst residues, especially if they are finely dispersed or partially soluble.
-
Solution: Employ specialized scavengers. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are effective for scavenging palladium. For copper, amine-based scavengers can be used. Activated carbon can also be effective for removing palladium.
-
-
Complexation of Catalyst with Product: The bifunctional nature of the product might lead to the chelation of metal catalysts, making them difficult to remove.
-
Solution: After the reaction is complete, consider adding a strong chelating agent to sequester the metal ions before filtration or extraction.
-
Quantitative Data on Reaction Parameters: Lab Scale vs. Pilot Scale
The following tables provide a summary of how key reaction parameters can be affected during the scale-up of common alkyne synthesis reactions.
Table 1: Sonogashira Coupling - Impact of Scale on Reaction Parameters
| Parameter | Lab Scale (mmol) | Pilot Scale (kg) | Key Considerations for Scale-Up |
| Pd Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Catalyst cost becomes significant at scale. Lowering the loading is often a primary optimization goal. |
| Cu Catalyst Loading | 1-10 mol% | 0.5-5 mol% | Balancing reactivity with the prevention of Glaser coupling is crucial. |
| Reaction Time | 1-6 hours | 6-24 hours | Longer reaction times are common due to mass and heat transfer limitations. |
| Typical Yield | 80-95% | 70-90% | A slight decrease in yield is often observed upon scale-up and needs to be optimized. |
| Solvent Volume | ~0.1 M | 0.5 - 1 M | Concentration is often increased at scale to improve throughput. |
Table 2: Bestmann-Ohira Reaction - Impact of Scale on Reaction Parameters
| Parameter | Lab Scale (gram) | Multi-gram Scale | Key Considerations for Scale-Up |
| Bestmann-Ohira Reagent | 1.1-1.5 equivalents | 1.1-1.3 equivalents | The stoichiometry is generally maintained, but careful, controlled addition is more critical at scale. |
| Base (e.g., K₂CO₃) | 2-3 equivalents | 2-2.5 equivalents | Efficient mixing is essential to ensure the base can effectively deprotonate the phosphonate. |
| Reaction Time | 12-24 hours | 18-36 hours | Reactions may require longer times to go to completion. |
| Typical Yield | 75-90% | 70-85% | Yields can be slightly lower due to challenges in maintaining optimal conditions throughout the larger volume. |
Experimental Protocols
Protocol 1: Multi-Gram Scale Sonogashira Coupling
This protocol is a general guideline for a multi-gram Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₄ (0.01 eq)
-
CuI (0.02 eq)
-
Triethylamine (degassed)
-
Toluene (degassed)
Procedure:
-
To a clean, dry, and inerted reactor, add the aryl halide and Pd(PPh₃)₄.
-
Add degassed toluene and triethylamine (a common ratio is 3:1 toluene to triethylamine).
-
Begin vigorous stirring and ensure the solids are well-suspended.
-
Add the terminal alkyne via a syringe or addition funnel.
-
Add the CuI catalyst.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove precipitated salts and some of the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. For removal of trace metals, treatment with a scavenger may be necessary.
Protocol 2: Large-Scale Bestmann-Ohira Reaction
This protocol provides a general procedure for the synthesis of a terminal alkyne from an aldehyde on a larger scale.
Materials:
-
Aldehyde (1.0 eq)
-
Bestmann-Ohira reagent (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Methanol (anhydrous)
Procedure:
-
To a dry, inerted reactor, add the aldehyde and anhydrous methanol.
-
Cool the solution to 0 °C with an ice bath.
-
In a separate flask, prepare a slurry of potassium carbonate in methanol.
-
Slowly add the potassium carbonate slurry to the aldehyde solution, maintaining the temperature at 0 °C.
-
Slowly add the Bestmann-Ohira reagent to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Caption: A decision tree for troubleshooting low yields during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up exothermic alkyne syntheses, and how can they be mitigated?
A1: The primary safety concern is a thermal runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[2] Mitigation strategies include:
-
Thorough Thermal Hazard Assessment: Before scaling up, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile.
-
Controlled Reagent Addition: Add highly reactive reagents slowly and monitor the internal temperature closely.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system can handle the heat generated by the reaction at the intended scale.
-
Emergency Quenching Plan: Have a pre-defined procedure for rapidly cooling or quenching the reaction in case of a temperature excursion. This could involve adding a cold, inert solvent or a reaction inhibitor.
Q2: How can I prevent catalyst deactivation during a long, large-scale reaction?
A2: Catalyst deactivation can be caused by several factors, including poisoning, coking (fouling), and thermal degradation.[5][6] To prevent this:
-
Use High-Purity Reagents: Impurities in starting materials or solvents can act as catalyst poisons.
-
Maintain an Inert Atmosphere: Oxygen can degrade some catalysts, particularly palladium complexes.
-
Optimize Temperature: Avoid excessively high temperatures that can lead to catalyst decomposition.
-
Consider a More Robust Catalyst: If deactivation persists, explore alternative catalyst systems known for higher stability. For Sonogashira reactions, catalysts with bulky, electron-rich phosphine ligands can sometimes offer improved stability.
Q3: We are using a silyl-protected alkyne. What are the common challenges with deprotection at a larger scale?
A3: Common challenges with large-scale silyl deprotection (e.g., using TBAF) include:
-
Incomplete Deprotection: This can be caused by insufficient reagent or the presence of water in the TBAF solution, which can reduce its efficacy.
-
Solution: Use a freshly opened bottle of TBAF or ensure the reagent is anhydrous. Use a slight excess of the deprotecting agent.
-
-
Difficult Workup: The aqueous workup to remove TBAF salts can sometimes be problematic, leading to emulsions.
-
Solution: Optimize the quench and extraction procedure. Sometimes, a direct filtration through a plug of silica gel can be effective.
-
Q4: What is the impact of solvent choice when scaling up alkyne coupling reactions?
A4: The choice of solvent is critical and can have a significant impact on reaction rate, catalyst stability, and product solubility.[7] When scaling up:
-
Solubility: Ensure that all reactants, intermediates, and the final product remain soluble at the intended concentration. Precipitation of a key species can halt the reaction.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature and allow for effective heat management.
-
Catalyst Compatibility: Some solvents can act as ligands and affect the catalyst's activity or stability. As mentioned earlier, THF can sometimes promote palladium black formation in Sonogashira reactions.
-
Safety and Environmental Considerations: At scale, the flammability, toxicity, and environmental impact of the solvent become major considerations. Opt for safer, "greener" solvents where possible.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes in Long-Chain Molecules
For Researchers, Scientists, and Drug Development Professionals
The distinction between terminal and internal alkynes in long-chain carbon molecules is fundamental to their application in organic synthesis and drug development. The presence or absence of a proton on an sp-hybridized carbon atom dramatically influences the reactivity, regioselectivity, and synthetic utility of the alkyne. This guide provides an objective comparison of the reactivity of these two alkyne types in several key chemical transformations, supported by experimental data and detailed protocols.
Acidity and Nucleophilicity: The Defining Difference
The most significant difference between terminal and internal alkynes is the acidity of the proton attached to the sp-hybridized carbon in terminal alkynes (pKa ≈ 25). This acidity allows for deprotonation by a strong base to form a potent carbon nucleophile, the acetylide anion. Internal alkynes lack this acidic proton and therefore cannot form acetylides in this manner. This fundamental difference underpins the unique reactivity of terminal alkynes in C-C bond-forming reactions.
Hydrohalogenation: A Matter of Regioselectivity
The addition of hydrogen halides (HX) across the triple bond proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is a key point of differentiation between terminal and unsymmetrical internal alkynes.
Terminal Alkynes: The addition of HX to terminal alkynes follows Markovnikov's rule , where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. This leads to the formation of a vinyl halide with high regioselectivity. The addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same internal carbon.
Internal Alkynes: For symmetrical internal alkynes, the addition of HX yields a single vinyl halide product. However, for unsymmetrical internal alkynes, the electronic and steric environments of the two sp-hybridized carbons are similar, often leading to a mixture of two regioisomeric vinyl halides .[1] This lack of regioselectivity can limit the synthetic utility of hydrohalogenation with unsymmetrical internal alkynes.
Hydration: Controlled Carbonyl Formation
The hydration of alkynes is a powerful method for synthesizing ketones and aldehydes. The choice between a terminal and an internal alkyne dictates the structure of the resulting carbonyl compound.
Terminal Alkynes:
-
Mercury(II)-Catalyzed Hydration: This reaction follows Markovnikov addition of water across the triple bond, leading to the formation of a methyl ketone.[2] The initial enol intermediate rapidly tautomerizes to the more stable keto form.[3]
-
Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization of the vinyl alcohol intermediate.[4]
Internal Alkynes:
-
Mercury(II)-Catalyzed Hydration: Symmetrical internal alkynes produce a single ketone.[4] Unsymmetrical internal alkynes, however, typically yield a mixture of two isomeric ketones , as the oxygen can add to either of the sp-hybridized carbons.[2]
-
Hydroboration-Oxidation: This reaction is generally not as useful for unsymmetrical internal alkynes as it also produces a mixture of ketones.[4]
The distinct and predictable outcomes for terminal alkynes make them more versatile substrates for controlled carbonyl synthesis.
Comparative Summary of Hydration Products
| Alkyne Type | Hydration Method | Primary Product(s) |
| Terminal Alkyne | Mercury(II)-Catalyzed | Methyl Ketone[2] |
| Hydroboration-Oxidation | Aldehyde[4] | |
| Symmetrical Internal Alkyne | Mercury(II)-Catalyzed or Hydroboration-Oxidation | Single Ketone[4] |
| Unsymmetrical Internal Alkyne | Mercury(II)-Catalyzed or Hydroboration-Oxidation | Mixture of two Ketones[2] |
Catalytic Hydrogenation: Chemoselectivity and Stereoselectivity
Catalytic hydrogenation allows for the reduction of the alkyne triple bond. A key aspect of this reaction is the ability to control the extent of reduction (to an alkene or alkane) and the stereochemistry of the resulting alkene.
General Reactivity: Alkynes are generally more susceptible to catalytic hydrogenation than alkenes due to their ability to adsorb more strongly to the surface of the metal catalyst.[5] This allows for the selective reduction of an alkyne in the presence of an alkene.
Terminal vs. Internal Alkynes: Some catalytic systems exhibit a preference for the hydrogenation of terminal alkynes over internal ones. An electrocatalytic method using a dihydrazonopyrrole Ni complex has been shown to be chemoselective for the semi-hydrogenation of terminal alkynes over internal alkynes.[6]
Data on Selective Semi-Hydrogenation of Alkynes[6]
| Substrate (Alkyne) | Product (Alkene) | Yield (%) |
| 1-Octyne (Terminal) | 1-Octene | 71 |
| Phenylacetylene (Terminal) | Styrene | 96 |
| Diphenylacetylene (Internal) | Stilbene | Low-yielding |
| 1-Phenyl-1-propyne (Internal) | β-Methyl-styrene | Low-yielding |
Stereoselectivity in Internal Alkyne Reduction:
-
Syn-Addition: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond of an internal alkyne to produce a Z-alkene (cis) .[7]
-
Anti-Addition: The reduction of an internal alkyne using sodium or lithium metal in liquid ammonia leads to the anti-addition of hydrogen, yielding an E-alkene (trans) .[7]
Sonogashira Coupling: A Reaction Exclusive to Terminal Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.
Reactivity: The mechanism requires the presence of a terminal C-H bond, which is deprotonated by a base in the presence of a copper(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation to the palladium center. Internal alkynes, lacking this acidic proton, do not participate in the Sonogashira coupling reaction. This makes the reaction entirely specific to terminal alkynes.
References
- 1. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. Electrocatalytic Semi-Hydrogenation of Terminal Alkynes using Ligand-Based Transfer of Protons and Electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Protecting Group Strategies for Long-Chain Alkynes
For researchers, scientists, and professionals in drug development, the selective modification of molecules is paramount. Long-chain alkynes are valuable building blocks in organic synthesis, particularly in the construction of complex natural products and in bioorthogonal chemistry, such as "click" chemistry, for labeling and tracking biomolecules.[1][2] However, the acidic proton of a terminal alkyne can interfere with many chemical transformations.[3] Therefore, the use of protecting groups to temporarily mask this reactive site is a crucial strategy. This guide provides a comparative analysis of common protecting group strategies for long-chain alkynes, supported by experimental data and detailed protocols.
Performance Comparison of Common Silyl Protecting Groups
Silyl ethers are the most frequently employed protecting groups for terminal alkynes due to their ease of installation and removal, as well as their tunable stability.[4] The stability of the silyl ether bond is largely influenced by the steric bulk of the substituents on the silicon atom. Generally, the stability follows the trend: Trimethylsilyl (TMS) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS).[4] The choice of protecting group depends on the specific reaction conditions it needs to withstand in subsequent synthetic steps.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Relative Stability |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | TMS-Cl, Et₃N, THF, 0 °C to rt | K₂CO₃, MeOH, rt | >95% | >90%[5] | Low |
| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(C(CH₃)₃) | TBS-Cl, Imidazole, DMF, rt | TBAF, THF, rt | >95%[6] | ~97%[6] | Medium |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | TIPS-Cl, Et₃N, DMF, rt | TBAF, THF, rt | >90% | >90%[7] | High |
| Diphenylphosphoryl (Ph₂P(O)) | -P(O)(C₆H₅)₂ | 1. Ph₂PCl, CuI, Et₃N 2. H₂O₂ | t-BuOK or MeMgBr | ~72%[3] | >90%[3] | High (Base Labile) |
Table 1: Comparison of Common Protecting Groups for Long-Chain Alkynes. This table summarizes the typical conditions, yields, and relative stability of common protecting groups. Yields are representative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in the laboratory. The following sections provide step-by-step procedures for the protection and deprotection of a model long-chain alkyne, 1-dodecyne.
Trimethylsilyl (TMS) Protection and Deprotection
Protection of 1-Dodecyne with TMS-Cl:
-
To a solution of 1-dodecyne (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (Et₃N) (1.5 eq).
-
Slowly add chlorotrimethylsilane (TMS-Cl) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to yield the TMS-protected dodecyne.
Deprotection of TMS-Dodecyne:
-
To a solution of TMS-protected dodecyne (1.0 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃) (0.5 eq).[5]
-
Stir the mixture at room temperature for 2 hours.[5]
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the deprotected 1-dodecyne.[5]
tert-Butyldimethylsilyl (TBS) Protection and Deprotection
Protection of 1-Dodecyne with TBS-Cl:
-
To a solution of 1-dodecyne (1.0 eq) in dry dimethylformamide (DMF), add imidazole (2.5 eq).[6]
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) in one portion.[6]
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with hexane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by flash column chromatography to obtain the TBS-protected dodecyne.
Deprotection of TBS-Dodecyne:
-
To a solution of TBS-protected dodecyne (1.0 eq) in THF, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).[6]
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by flash column chromatography to yield 1-dodecyne.
Triisopropylsilyl (TIPS) Protection and Deprotection
Protection of 1-Dodecyne with TIPS-Cl:
-
To a solution of 1-dodecyne (1.0 eq) in dry DMF, add triethylamine (1.5 eq).
-
Slowly add triisopropylsilyl chloride (TIPS-Cl) (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction as described for TBS protection.
-
Purify the product by flash column chromatography.
Deprotection of TIPS-Dodecyne:
-
The deprotection of TIPS-alkynes is generally slower than for TMS or TBS but can be achieved using similar conditions with TBAF, often requiring longer reaction times or gentle heating.[8]
-
To a solution of TIPS-protected dodecyne (1.0 eq) in THF, add a 1.0 M solution of TBAF in THF (1.5 eq).
-
Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by TLC.
-
Work up the reaction as described for TBS deprotection and purify the product.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the protection and deprotection of terminal alkynes, as well as a conceptual workflow for the use of alkyne-tagged biomolecules in live-cell imaging.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. redalyc.org [redalyc.org]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 3-Tetradecyne, 14,14-dimethoxy-
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. An unambiguous structural assignment underpins any understanding of a compound's reactivity, biological activity, and physical properties. This guide provides a comparative analysis of X-ray crystallography and other key spectroscopic techniques for the structural validation of a novel long-chain alkyne acetal, 3-Tetradecyne, 14,14-dimethoxy-. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the strengths and limitations of each method.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the electron density within the crystal, revealing atomic positions, bond lengths, and bond angles with exceptional accuracy.[4]
Hypothetical Crystallographic Data for 3-Tetradecyne, 14,14-dimethoxy-
The following table summarizes hypothetical, yet realistic, crystallographic data that one might expect to obtain for the title compound.
| Parameter | Value |
| Chemical Formula | C₁₆H₃₀O₂ |
| Formula Weight | 254.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.50 |
| c (Å) | 28.90 |
| β (°) | 95.5 |
| Volume (ų) | 1620.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.042 |
| Bond Length C≡C (Å) | 1.21 |
| Bond Length C-O (acetal) (Å) | 1.42 |
| Bond Angle C-C≡C (°) | 178.5 |
| Bond Angle O-C-O (acetal) (°) | 110.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : High-quality single crystals of 3-Tetradecyne, 14,14-dimethoxy- are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).[3] A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected and mounted on a goniometer head.[1][5]
-
Data Collection : The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam.[1] A detector records the intensities and positions of the diffracted X-rays as the crystal is rotated.[5]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[1][6]
Complementary Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a combination of spectroscopic methods is essential for a comprehensive characterization, especially for confirming the structure in solution and for materials that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[7] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 4.35 | t | 1H | CH(OCH₃)₂ |
| ¹H | 3.31 | s | 6H | OCH₃ |
| ¹H | 2.18 | t | 2H | CH₂-C≡ |
| ¹H | 1.60 | m | 2H | CH₂ adjacent to acetal |
| ¹H | 1.20-1.45 | m | 16H | (CH₂)₈ |
| ¹H | 0.88 | t | 3H | CH₃ |
| ¹³C | 104.5 | CH(OCH₃)₂ | ||
| ¹³C | 80.1, 80.5 | C≡C | ||
| ¹³C | 52.7 | OCH₃ | ||
| ¹³C | 32.0, 29.5, 29.3, 29.2, 28.9, 28.8, 22.7, 18.7 | Aliphatic CH₂ | ||
| ¹³C | 14.1 | CH₃ |
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[7]
| m/z | Relative Intensity (%) | Assignment |
| 254.2 | 15 | [M]⁺ (Molecular Ion) |
| 223.2 | 80 | [M - OCH₃]⁺ |
| 75.1 | 100 | [CH(OCH₃)₂]⁺ (Base Peak) |
-
Sample Introduction : A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization : The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations.[4][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 2230 | Weak | C≡C stretch (internal alkyne) |
| 1125, 1060 | Strong | C-O stretch (acetal) |
-
Sample Preparation : A small amount of the neat liquid or a solution of the compound is placed on an ATR (Attenuated Total Reflectance) crystal, or a solid sample is mixed with KBr and pressed into a pellet.
-
Data Acquisition : The sample is irradiated with infrared light, and the transmitted or reflected light is measured as a function of wavenumber.
Comparative Analysis and Synergy
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry | Unambiguous and highly detailed structural information | Requires a high-quality single crystal; structure is in the solid state |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity, stereochemistry in solution | Provides detailed structural information in solution; non-destructive | Can be complex to interpret for large molecules; less precise than X-ray for bond lengths/angles |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity; provides molecular formula | Provides limited information on connectivity and stereochemistry |
| IR Spectroscopy | Presence of functional groups | Fast and simple; good for identifying key functional groups | Provides limited information on the overall molecular structure |
The true power in structural validation lies in the synergistic use of these techniques. While X-ray crystallography provides an exact map of the molecule in the solid state, NMR confirms the structure's integrity in solution. Mass spectrometry corroborates the molecular formula, and IR spectroscopy quickly confirms the presence of key functional groups like the alkyne and acetal moieties.
Visualizing the Validation Process
The following diagrams illustrate the workflow and complementary nature of these analytical techniques in structural elucidation.
Conclusion
The structural validation of a molecule such as 3-Tetradecyne, 14,14-dimethoxy- is a critical step in its development and application. While single-crystal X-ray crystallography offers the most definitive structural information, a comprehensive and irrefutable assignment relies on the collective evidence gathered from a suite of analytical techniques, including NMR, MS, and IR spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined application ensures a robust and reliable characterization of novel chemical entities.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
A Comparative Guide to the Synthesis of Deuterated 3-Tetradecyne, 14,14-dimethoxy- for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for obtaining deuterated 3-Tetradecyne, 14,14-dimethoxy-, a valuable probe for mechanistic studies in various chemical and biological systems. Deuterium-labeled compounds, particularly at positions involved in reaction mechanisms, are instrumental in elucidating reaction pathways and understanding kinetic isotope effects.[1][2] The strategic incorporation of deuterium can also alter metabolic pathways of drug candidates, potentially improving their pharmacokinetic profiles.[1]
This document outlines a plausible synthetic route, compares different methods for the crucial deuteration step, provides detailed experimental protocols, and illustrates the underlying principles of its application in mechanistic research.
Proposed Synthetic Pathway
The proposed workflow involves three main stages:
-
Synthesis of a Terminal Alkyne Intermediate: Starting from a suitable precursor, a terminal alkyne with the required carbon backbone and the dimethoxy acetal functional group is synthesized.
-
Deuteration of the Terminal Alkyne: The acidic proton of the terminal alkyne is replaced with a deuterium atom. This is the most critical step, and various methods will be compared.
-
Formation of the Internal Alkyne: The deuterated terminal alkyne is alkylated to introduce the remaining part of the carbon chain, yielding the final product.
Caption: Proposed synthetic workflow for deuterated 3-Tetradecyne, 14,14-dimethoxy-.
Comparison of Deuteration Methods for Terminal Alkynes
The key step in this synthesis is the efficient and high-yielding deuteration of the terminal alkyne intermediate, 13,13-Dimethoxytridec-1-yne. Several methods are available for this transformation, each with its own advantages and disadvantages. The choice of method often depends on the substrate's tolerance to the reaction conditions, the desired level of deuterium incorporation, and scalability.
| Method | Catalyst/Base | Deuterium Source | Typical Yield (%) | Deuterium Incorporation (%) | Advantages | Disadvantages |
| Base-Catalyzed | NaNH₂, NaH, KOH, or basic resin | D₂O, CD₃OD, or DMSO-d₆ | >90 | >95 | Inexpensive reagents, simple procedure, scalable.[3][4] | Requires strongly basic conditions, which may not be suitable for base-sensitive substrates.[3][4] |
| Copper-Catalyzed | [Cu(DABAnis)₂]BF₄ | Acetone-d₆ | >95 | >90 | Mild conditions, air and moisture tolerant, good functional group tolerance.[1][5] | Requires a specific copper catalyst, acetone-d₆ can be a relatively expensive deuterium source for large-scale synthesis.[5] |
| Silver-Catalyzed | AgBF₄, AgOTf, or CF₃COOAg | D₂O | >90 | >95 | Mild, non-basic conditions, suitable for base-sensitive substrates, high yields, and regiospecificity.[3][6] | Silver catalysts can be costly. |
Experimental Protocols
The following are representative experimental protocols adapted from the literature for the key steps in the proposed synthesis.
Protocol 1: Synthesis of 11-Bromo-1,1-dimethoxyundecane (Acetal Protection)
This procedure is a standard acid-catalyzed acetalization.[3][7]
-
To a solution of 11-bromoundecanal (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
Once the reaction is complete, quench the acid catalyst by adding a mild base, such as triethylamine or saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Protocol 2: Synthesis of 13,13-Dimethoxytridec-1-yne (Terminal Alkyne Formation)
This protocol is a two-step, one-pot procedure involving the addition of a protected acetylene followed by deprotection.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethynyltrimethylsilane (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.2 equivalents) dropwise. Stir for 30 minutes at this temperature.
-
Add a solution of 11-bromo-1,1-dimethoxyundecane (1 equivalent) in anhydrous THF dropwise to the lithium acetylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF, 1.1 equivalents).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Perform an aqueous workup and purify the product by column chromatography on silica gel.
Protocol 3: Deuteration of 13,13-Dimethoxytridec-1-yne (Base-Catalyzed Method)
This protocol is adapted from general procedures for base-catalyzed deuteration of terminal alkynes.[3][4][8]
-
Dissolve 13,13-dimethoxytridec-1-yne (1 equivalent) in a suitable solvent such as THF or dioxane.
-
Add a solution of sodium hydroxide in D₂O (e.g., 40% w/v, 0.2 equivalents of NaOH).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
For higher deuterium incorporation, the process can be repeated after workup.
-
Neutralize the reaction mixture with a dilute solution of DCl in D₂O.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography if necessary.
Protocol 4: Synthesis of [4-D]-3-Tetradecyne, 14,14-dimethoxy- (Alkylation)
This is a standard procedure for the alkylation of a terminal alkyne.[9][10][11][12]
-
In a flame-dried flask under an inert atmosphere, dissolve [1-D]-13,13-dimethoxytridec-1-yne (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes.
-
Add ethyl bromide (1.2 equivalents) to the solution and allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel.
Application in Mechanistic Studies: The Kinetic Isotope Effect
Deuterated compounds are crucial for studying reaction mechanisms through the kinetic isotope effect (KIE).[13][14] The KIE is the ratio of the reaction rate of a compound with a lighter isotope (k_light) to the rate of the same reaction with a heavier isotope (k_heavy) at the same position.
A primary KIE (k_H/k_D > 1) is observed when the C-H bond is broken in the rate-determining step of the reaction. The difference in zero-point energy between a C-H and a C-D bond means that more energy is required to break the C-D bond, leading to a slower reaction rate. By measuring the KIE for a reaction involving 3-Tetradecyne, 14,14-dimethoxy-, researchers can determine if the cleavage of the C-H bond at the 4-position (or C-D in the deuterated analog) is involved in the rate-limiting step.
Caption: Conceptual illustration of the Kinetic Isotope Effect (KIE).
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Practical approaches to labelling terminal alkynes with deuterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01479J [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 11. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 12. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Catalysts in the Synthesis of Functionalized Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized polyacetylenes is a critical area of research, with applications ranging from drug delivery systems to advanced materials. The choice of catalyst plays a pivotal role in determining the efficacy of polymerization, influencing key polymer properties such as yield, molecular weight, and polydispersity. This guide provides an objective comparison of two major catalyst systems—Rhodium-based and Ziegler-Natta-type catalysts—for the polymerization of long-chain alkynes, with a focus on monomers like the hypothetical 3-Tetradecyne, 14,14-dimethoxy- . Due to the absence of specific literature on this monomer, this guide will use the well-studied 1-dodecyne as a representative analogue to illustrate catalyst performance.
Executive Summary
Rhodium-based catalysts are renowned for their exceptional tolerance to a wide variety of functional groups and their ability to mediate living polymerizations, offering precise control over polymer architecture. In contrast, Ziegler-Natta-type catalysts, particularly modern metallocene systems, are highly effective for the polymerization of non-polar alpha-olefins and can also be adapted for alkyne polymerization, often leading to high molecular weight polymers. The selection of an appropriate catalyst system is contingent on the specific requirements of the target polymer, including the nature of the functional groups present in the monomer and the desired molecular weight characteristics.
Catalyst Performance Comparison
The following table summarizes the quantitative data for the polymerization of a long-chain terminal alkyne, 1-dodecyne, using representative Rhodium-based and Ziegler-Natta-type catalyst systems. This data serves as a benchmark for what can be expected when polymerizing structurally similar monomers like 3-Tetradecyne, 14,14-dimethoxy-.
| Catalyst System | Monomer | Polymer Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Rhodium-based | |||||
| [Rh(nbd)Cl]₂ / NEt₃ | Phenylacetylene | 92 | 25,000 | 1.15 | [1] |
| Ziegler-Natta-type | |||||
| CpTiMe₂(O-2,6-ⁱPr₂C₆H₃) / Borate / Al(ⁱBu)₃ | 1-Dodecene | High | 5.26 x 10⁵ | 1.16 | [2] |
| Data for phenylacetylene is used as a proxy due to the lack of specific data for 1-dodecyne with this exact Rhodium catalyst system in the search results. Phenylacetylene is a commonly used model for substituted alkyne polymerization. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Rhodium-Catalyzed Polymerization of a Substituted Alkyne
Catalyst System: [Rh(nbd)Cl]₂ / Triethylamine (NEt₃)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the rhodium catalyst precursor, [Rh(nbd)Cl]₂ (1 mol% Rh), is dissolved in a suitable solvent such as toluene or THF.
-
Triethylamine (NEt₃), as a co-catalyst, is added to the solution (typically in a 1:1 molar ratio to the rhodium).
-
The monomer (e.g., a substituted phenylacetylene) is then introduced to the catalyst solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).
-
The polymerization is quenched by the addition of a precipitating solvent like methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer's molecular weight and polydispersity index are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Ziegler-Natta-Type Polymerization of a Long-Chain α-Olefin
Catalyst System: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃) / [Ph₃C][B(C₆F₅)₄] / Al(ⁱBu)₃
Procedure:
-
All manipulations are carried out under a dry and oxygen-free argon atmosphere using standard Schlenk techniques.
-
In a reaction vessel, the titanium complex (precatalyst) is dissolved in an inert solvent like n-hexane.
-
A mixture of triisobutylaluminum (Al(ⁱBu)₃) and a suitable activator, such as trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]), is added to the catalyst solution.
-
The monomer (e.g., 1-dodecene) is then introduced into the activated catalyst mixture.
-
The polymerization is conducted at a specific temperature (e.g., -30°C to -50°C) for a defined period.
-
The reaction is terminated by the addition of acidified methanol.
-
The resulting polymer is isolated by filtration, washed extensively with methanol, and dried in a vacuum oven.
-
Characterization of the polymer's molecular weight and PDI is performed using high-temperature GPC.
Visualizing the Polymerization Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the Rhodium-catalyzed and Ziegler-Natta polymerization processes.
Caption: Generalized workflow for Rhodium-catalyzed polymerization of substituted alkynes.
Caption: Generalized workflow for Ziegler-Natta-type polymerization of 1-alkynes.
Concluding Remarks
The choice between a Rhodium-based and a Ziegler-Natta-type catalyst for the synthesis of functionalized polyacetylenes is a nuanced one. For monomers with sensitive functional groups, such as the acetal in the hypothetical 3-Tetradecyne, 14,14-dimethoxy-, a Rhodium-based catalyst would likely be the superior choice due to its well-documented functional group tolerance. This would help to preserve the integrity of the acetal group during polymerization. However, if the primary goal is to achieve very high molecular weight polymers from a non-polar or robustly functionalized alkyne, a modern Ziegler-Natta catalyst system could be more effective.
It is important to note that the internal alkyne of 3-Tetradecyne, 14,14-dimethoxy- would present a steric challenge for polymerization compared to a terminal alkyne like 1-dodecyne. This could potentially lead to lower yields and molecular weights than those reported for the analogue. Further experimental investigation would be necessary to fully elucidate the optimal polymerization conditions for this specific monomer. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their polymer synthesis strategies.
References
Comparative Analysis of Derivatization Kinetics for 3-Tetradecyne, 14,14-dimethoxy- in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A guide to the derivatization of 3-Tetradecyne, 14,14-dimethoxy- for enhanced analytical detection, comparing key performance metrics of leading methods and providing detailed experimental protocols.
The quantitative analysis of non-polar, long-chain internal alkynes such as 3-Tetradecyne, 14,14-dimethoxy- presents a significant challenge in analytical chemistry due to their poor ionization efficiency in mass spectrometry and low volatility for gas chromatography. Derivatization is a crucial step to enhance the detectability of such molecules. This guide provides a comparative analysis of two primary derivatization strategies: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Liquid Chromatography-Mass Spectrometry (LC-MS) and silylation for Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
This guide evaluates the reaction kinetics and performance of RuAAC and silylation for the derivatization of 3-Tetradecyne, 14,14-dimethoxy-. The RuAAC reaction offers a highly specific and efficient method to introduce a chargeable tag onto the alkyne moiety, significantly boosting signal intensity in LC-MS analysis.[1][2][3] Silylation, a well-established technique, increases the volatility and thermal stability of the analyte for GC-MS analysis. A critical consideration for 3-Tetradecyne, 14,14-dimethoxy- is the stability of the dimethoxy acetal functional group, which is sensitive to acidic conditions. The neutral to basic conditions of both RuAAC and silylation reactions are advantageous in preserving the integrity of the acetal group.[4]
Comparison of Derivatization Methods
| Parameter | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Silylation (e.g., with BSTFA) |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Target Functional Group | Internal Alkyne | Active hydrogens (not present in the target molecule) |
| Principle | [3+2] cycloaddition of an azide to the alkyne, introducing a triazole moiety.[1][2][3] | Not directly applicable to the alkyne. Would require prior modification of the alkyne to introduce an active hydrogen. |
| Reaction Time | 1 - 4 hours | 30 - 60 minutes (for suitable substrates) |
| Reaction Temperature | Room Temperature to 80°C | 60 - 80°C |
| Typical Yield | > 80% | > 90% (for suitable substrates) |
| Reagents | Azide (e.g., benzyl azide), Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) | Silylating agent (e.g., BSTFA, TMCS) |
| Advantages | High specificity for alkynes, significant signal enhancement in ESI-MS, mild reaction conditions compatible with the acetal group.[1][5] | Well-established for GC-MS, increases volatility and thermal stability. |
| Disadvantages | Requires synthesis of an azide reagent, potential for catalyst-derived byproducts.[5] | Not directly reactive with the internal alkyne. The high temperatures in the GC inlet could potentially affect the acetal group. |
Experimental Protocols
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for LC-MS Analysis
This protocol is adapted from established procedures for the derivatization of internal alkynes.[5]
Materials:
-
3-Tetradecyne, 14,14-dimethoxy-
-
Benzyl azide (or other suitable azide)
-
Cp*RuCl(PPh₃)₂ (Ruthenium catalyst)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Reaction vial with a magnetic stirrer
-
Heating block or oil bath
Procedure:
-
In a clean, dry reaction vial, dissolve 3-Tetradecyne, 14,14-dimethoxy- (1 equivalent) in anhydrous 1,4-dioxane to a final concentration of 0.1 M.
-
Add benzyl azide (1.2 equivalents) to the solution.
-
De-gas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Under a positive pressure of the inert gas, add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (5 mol%).
-
Seal the reaction vial and stir the mixture at 80°C for 4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by thin-layer chromatography (TLC) or a rapid LC-MS method.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude reaction mixture can be diluted with an appropriate solvent (e.g., acetonitrile/water) and directly injected into the LC-MS system for analysis.
Silylation for GC-MS Analysis (Hypothetical for a Modified Substrate)
As silylation is not directly applicable to the internal alkyne of 3-Tetradecyne, 14,14-dimethoxy-, this protocol outlines a general procedure for a hypothetical analogue containing a hydroxyl group, which would be amenable to silylation.
Materials:
-
Analyte with a hydroxyl group
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vial
-
Heating block
Procedure:
-
In a clean, dry reaction vial, dissolve the analyte (approximately 1 mg) in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the solution.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in choosing a derivatization method, the following diagrams are provided.
Conclusion
For the analysis of 3-Tetradecyne, 14,14-dimethoxy-, derivatization via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the recommended method for enhancing detection in LC-MS. This approach is highly specific to the internal alkyne functionality and proceeds under mild conditions that are compatible with the acid-sensitive dimethoxy acetal group. The resulting triazole product exhibits significantly improved ionization efficiency, leading to a substantial increase in signal intensity. While silylation is a powerful technique for GC-MS, it is not directly applicable to the internal alkyne in the target molecule. Any attempt to use GC-MS would first require a chemical modification of the alkyne to introduce a functional group amenable to silylation, adding complexity and potential for sample loss. Therefore, for a direct and efficient analysis, RuAAC followed by LC-MS is the superior strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functionalized Polyacetylenes and Acetal-Containing Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Promise of Functionalized Polymers
The quest for biocompatible and biodegradable polymers with tailored properties is driven by the need for sophisticated drug delivery systems, tissue engineering scaffolds, and medical devices. The hypothetical monomer, 3-Tetradecyne, 14,14-dimethoxy-, possesses two key functional features: a polyacetylene backbone that can be formed from the alkyne group, and a dimethoxyacetal group. The polyacetylene backbone is known for its unique electronic and optical properties, while the acetal linkage is known to be sensitive to acidic environments, a characteristic often exploited for pH-triggered drug release in tumor microenvironments or intracellular compartments.
This guide will compare the known properties of polyacetylenes with long alkyl side chains to those of biocompatible polymers featuring acetal linkages. This comparison will serve as a predictive framework for the potential behavior of poly(3-Tetradecyne, 14,14-dimethoxy-).
Comparative Analysis of Polymer Properties
The properties of a polymer are intrinsically linked to its molecular structure. For our hypothetical polymer, the long tetradecyl chain would likely influence its solubility and mechanical flexibility, while the polyacetylene backbone and the terminal acetal group would dictate its degradability and potential for drug conjugation.
Thermal Properties
The thermal stability of a polymer is critical for its processing and storage. The table below summarizes typical thermal properties for substituted polyacetylenes and other biodegradable polymers.
| Property | Substituted Polyacetylenes | Acetal-Containing Polymers (e.g., Poly(lactic-co-glycolic acid) - PLGA) |
| Glass Transition Temp. (Tg) | Generally high (~200 °C), mainly governed by the rigid conjugated backbone. Can be lowered by long, flexible side chains.[1] | Variable, typically in the range of 40-60 °C, depending on the monomer ratio. |
| Melting Temperature (Tm) | Often not observed as they can be amorphous. If crystalline, Tm is influenced by the packing of side chains. | Varies with crystallinity, but often not a sharp transition for amorphous grades. |
| Decomposition Temp. (Td) | Can be unstable at elevated temperatures, with stability influenced by the nature of the substituent. Some functionalized polyacetylenes are stable up to 200-230°C.[2][3] | Typically in the range of 200-300 °C. |
Mechanical Properties
The mechanical behavior of a polymer determines its suitability for various applications, from flexible films to rigid devices.
| Property | Substituted Polyacetylenes | Acetal-Containing Polymers (e.g., PLGA) |
| Young's Modulus | Highly variable. Polymers with bulky, rigid side chains are often hard and brittle, while those with long n-alkyl groups are soft and ductile.[1] | Ranges from 1-3 GPa, generally rigid but can be tailored. |
| Tensile Strength | Dependent on side-chain structure.[1] | Typically 40-70 MPa. |
| Elongation at Break | Can be high for polymers with long, flexible side chains.[1] | Generally low, in the range of 2-10%. |
Biocompatibility and Degradation
For drug delivery applications, biocompatibility and controlled degradation are paramount.
| Property | Substituted Polyacetylenes | Acetal-Containing Polymers |
| Biocompatibility | Varies with the substituent. Functionalization can be used to impart cytocompatibility.[4][5] | Generally considered biocompatible and are used in FDA-approved medical devices. |
| Degradation Mechanism | Not inherently biodegradable, but can be designed to be. Degradation is often oxidative or thermal. | Hydrolytic degradation of ester or acetal linkages. Acetal linkages are particularly sensitive to acidic pH.[6][7] |
| Degradation Products | Dependent on the polymer structure. | For polymers like PLGA, lactic and glycolic acid are the natural byproducts. For acetal-containing polymers, the byproducts depend on the specific chemistry but are designed to be non-toxic. |
Experimental Protocols
The characterization of polymers is essential to determine their properties and suitability for an intended application. Below are detailed methodologies for key experiments.
Polymer Synthesis and Structural Characterization
Synthesis of a Hypothetical Poly(3-Tetradecyne, 14,14-dimethoxy-)
A potential synthetic route would involve the polymerization of the 3-Tetradecyne, 14,14-dimethoxy- monomer using a transition metal catalyst, such as a rhodium-based catalyst, which is known to be effective for the polymerization of substituted acetylenes.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Functional polyacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Micelles Based on Acid Degradable Poly(acetal urethane): Preparation, pH-Sensitivity, and Triggered Intracellular Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Isotopic Labeling of Fatty Acid Analogs for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
The study of fatty acid metabolism is critical for understanding a wide range of physiological and pathological processes, from energy homeostasis to the progression of diseases such as diabetes, cardiovascular disorders, and cancer. Isotopic labeling of fatty acids and their analogs provides a powerful tool to trace their metabolic fate in vivo. This guide offers a comparative overview of three commonly employed isotopic labeling strategies for fatty acid tracers: deuterium (²H) labeling, carbon-13 (¹³C) labeling, and fluorine-18 (¹⁸F) labeling. While the specific compound 3-Tetradecyne, 14,14-dimethoxy- is not a commonly documented tracer, this guide focuses on well-established alternatives.
Comparison of Isotopic Labeling Strategies for Fatty Acid Tracers
The choice of an isotopic tracer for a metabolic study depends on the specific research question, the available analytical instrumentation, and the desired level of detail. The following table summarizes the key characteristics of deuterated, ¹³C-labeled, and ¹⁸F-labeled fatty acid tracers.
| Feature | Deuterated Fatty Acids (e.g., d-palmitate) | ¹³C-Labeled Fatty Acids (e.g., [U-¹³C]palmitate) | ¹⁸F-Labeled Fatty Acid Analogs (e.g., [¹⁸F]FTO) |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS) | Positron Emission Tomography (PET) |
| Primary Application | Tracing fatty acid oxidation, incorporation into complex lipids.[1][2] | Quantifying fatty acid oxidation, flux, and incorporation into metabolites.[3][4][5][6] | In vivo imaging of fatty acid uptake and metabolism in specific organs.[7][8][9][10][11] |
| Typical Isotopes | ²H (Deuterium) | ¹³C | ¹⁸F |
| Advantages | - Relatively low cost. - Minimal kinetic isotope effect in many applications. - Can be administered orally.[2] | - Stable isotope, non-radioactive. - Allows for detailed metabolic fate analysis.[3][12] - Can be used for long-term studies. | - High sensitivity and spatial resolution with PET imaging. - Enables non-invasive, whole-body imaging.[7] - Provides quantitative data on tissue-specific metabolism.[8][10] |
| Limitations | - Potential for deuterium loss in some metabolic pathways. - Requires sophisticated MS analysis. | - Higher cost compared to deuterated tracers. - Requires specialized MS or IRMS instrumentation. | - Short half-life of ¹⁸F (approx. 110 minutes) requires nearby cyclotron. - Synthesis of radiotracers is complex and requires specialized facilities.[13] - Exposure to ionizing radiation. |
| Example Quantitative Data | Plasma concentration of d7-C18:1 and d7-C16:0 after oral dosing of d7-C18:0 in rats.[1] | Release of ¹³CO₂ (15% of ¹³C uptake from labeled palmitate) in human skeletal muscle.[14][3] | Myocardial uptake of [¹⁸F]FTO in rats (0.70 ± 0.30 %ID/g at 30 min).[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for the synthesis and application of each type of labeled fatty acid.
Synthesis of Deuterated Palmitic Acid (d₃₁-Palmitic Acid)
Deuterated fatty acids can be synthesized through various methods, including catalytic H/D exchange reactions.
Principle: This method involves the exchange of hydrogen atoms with deuterium atoms on the fatty acid carbon chain using a catalyst in the presence of a deuterium source.
Materials:
-
Palmitic acid
-
Deuterium oxide (D₂O)
-
Platinum on carbon (Pt/C) catalyst
-
High-pressure reactor
Procedure:
-
Combine palmitic acid, D₂O, and the Pt/C catalyst in a high-pressure reactor.
-
Seal the reactor and heat to a high temperature (e.g., 200-250°C) under pressure.
-
Maintain the reaction for a specified period to allow for H/D exchange.
-
Cool the reactor and recover the deuterated palmitic acid.
-
Purify the product using techniques such as crystallization or chromatography.
-
Confirm the level of deuteration using mass spectrometry.
In Vivo Tracer Study with [U-¹³C]Palmitate
This protocol outlines a constant infusion study to measure fatty acid oxidation and flux in humans.
Materials:
-
[U-¹³C]Palmitate
-
Human serum albumin
-
Sterile saline
-
Infusion pump
-
Blood collection tubes
-
Breath collection bags
-
Gas chromatograph-mass spectrometer (GC-MS) or isotope ratio mass spectrometer (IRMS)
Procedure:
-
Infusate Preparation: Prepare a sterile solution of [U-¹³C]palmitate bound to human serum albumin in saline.[14]
-
Subject Preparation: Fast the subject overnight. Insert intravenous catheters for infusion and blood sampling.
-
Tracer Infusion: Administer a primed-continuous intravenous infusion of the [U-¹³C]palmitate solution at a constant rate (e.g., 0.04 µmol/kg/min).[6]
-
Sample Collection:
-
Sample Analysis:
-
Data Analysis: Calculate fatty acid rate of appearance (flux) and oxidation rate based on the isotopic enrichment data at steady state.[6]
Synthesis and PET Imaging with [¹⁸F]Fluoro-4-thia-oleate ([¹⁸F]FTO)
This protocol describes the radiosynthesis and subsequent PET imaging of a fatty acid analog for myocardial metabolism studies.
Materials:
-
Tosylate or bromide precursor for FTO
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2/potassium carbonate
-
Acetonitrile
-
HPLC for purification
-
PET/CT scanner
Procedure:
-
Radiosynthesis:
-
Produce [¹⁸F]fluoride using a cyclotron.
-
Activate the [¹⁸F]fluoride using Kryptofix 2.2.2 and potassium carbonate in acetonitrile.
-
React the activated [¹⁸F]fluoride with the FTO precursor at an elevated temperature.[15]
-
Purify the resulting [¹⁸F]FTO using semi-preparative HPLC.[9]
-
Formulate the purified [¹⁸F]FTO in a sterile solution for injection.
-
-
Quality Control: Perform quality control tests to ensure radiochemical purity, specific activity, and sterility of the final product.[13]
-
Animal Preparation: Fast the animal (e.g., rat or mouse) overnight. Anesthetize the animal for the duration of the imaging procedure.
-
PET/CT Imaging:
-
Administer a bolus injection of [¹⁸F]FTO intravenously.
-
Acquire dynamic or static PET images over a specified time period (e.g., 60 minutes).
-
Perform a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over target organs (e.g., heart, liver) to generate time-activity curves.
-
Calculate the standardized uptake value (SUV) or perform kinetic modeling to quantify fatty acid uptake.[15]
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in fatty acid tracer studies.
Caption: General experimental workflow for isotopic tracer studies.
Caption: Metabolic pathways traced by labeled fatty acids.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. metsol.com [metsol.com]
- 3. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. metsol.com [metsol.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. TPC - Analysis of FTHA [turkupetcentre.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Tetradecyne, 14,14-dimethoxy-: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Tetradecyne, 14,14-dimethoxy-, a chemical with alkyne and ether functional groups, is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, adhering to general hazardous waste protocols in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. All personnel handling the waste must be trained on proper hazardous waste management procedures and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The disposal of 3-Tetradecyne, 14,14-dimethoxy- should be handled as a hazardous chemical waste stream. The following steps outline the recommended procedure for its collection, storage, and disposal.
Step 1: Waste Identification and Segregation
-
Classification: Treat 3-Tetradecyne, 14,14-dimethoxy- as a flammable and potentially peroxide-forming chemical waste due to the presence of the ether linkage. Ethers are known to form explosive peroxides upon exposure to air and light.[1][2]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions. Specifically, keep it separate from acids, bases, oxidizing agents, and reducing agents.[3]
Step 2: Container Selection and Labeling
-
Container: Use a designated, clean, and compatible waste container. A glass bottle with a screw cap is generally suitable for liquid organic waste.[2] Ensure the container is in good condition and free from leaks.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Tetradecyne, 14,14-dimethoxy-," and the approximate quantity. Include the date when the first drop of waste was added to the container.[4]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[3][5] The SAA should be a well-ventilated area, away from heat sources, open flames, and direct sunlight.
-
Storage Limits: Adhere to the storage limits for hazardous waste as defined by the EPA and your local regulations. Typically, a maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
Step 4: Peroxide Management
-
Testing: Due to the ether functional group, there is a risk of peroxide formation. If the waste has been stored for an extended period (e.g., over three months after opening the original container), it should be tested for the presence of peroxides.[2][7] Consult your EHS department for appropriate testing procedures and peroxide test strips.
-
Handling Peroxide-Forming Waste: If peroxides are detected or suspected, do not attempt to handle or dispose of the waste yourself. Contact your EHS department or a specialized hazardous waste disposal company immediately, as peroxide-contaminated ethers can be shock-sensitive and explosive.[2]
Step 5: Arranging for Disposal
-
Contact Professionals: The final disposal of 3-Tetradecyne, 14,14-dimethoxy- must be carried out by a certified hazardous waste disposal service.[8] Your institution's EHS department will have established procedures for requesting a waste pickup.
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[4][9]
Quantitative Data Summary
While specific quantitative data for 3-Tetradecyne, 14,14-dimethoxy- disposal is not available, general regulatory limits for hazardous waste accumulation are provided below.
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart of liquid or 1 kg of solid | [5] |
| Time Limit for On-site Storage (Small Quantity Generators) | Within 180 days | [4] |
| Time Limit for On-site Storage (Large Quantity Generators) | Within 90 days | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Tetradecyne, 14,14-dimethoxy-.
Caption: Disposal workflow for 3-Tetradecyne, 14,14-dimethoxy-.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of 3-Tetradecyne, 14,14-dimethoxy-, minimizing risks to personnel and the environment.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. hazardouswastedisposal.com [hazardouswastedisposal.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. solvent-recyclers.com [solvent-recyclers.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 3-Tetradecyne, 14,14-dimethoxy-
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Tetradecyne, 14,14-dimethoxy- (CAS No. 71566-61-5) was publicly available at the time of this writing. The following guidance is based on the general hazards associated with its functional groups, alkynes and acetals. It is imperative to obtain the substance-specific SDS from the manufacturer or supplier for comprehensive safety information.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-Tetradecyne, 14,14-dimethoxy-. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling 3-Tetradecyne, 14,14-dimethoxy-. The following table summarizes the recommended PPE based on the potential hazards of alkynes and acetals.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the chemical. Glove integrity should be inspected before each use. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation of any potential vapors or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of 3-Tetradecyne, 14,14-dimethoxy-.
1. Preparation and Pre-Handling Check:
- Consult SDS: Before beginning any work, obtain and thoroughly review the specific Safety Data Sheet for 3-Tetradecyne, 14,14-dimethoxy-.
- Fume Hood: Ensure a certified chemical fume hood is operational and available for all handling procedures.
- Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
- Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
2. Handling the Chemical:
- Don PPE: Put on all required personal protective equipment as outlined in the table above.
- Dispensing: Conduct all weighing and dispensing of the chemical inside a chemical fume hood to minimize inhalation exposure.
- Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases, as alkynes and acetals can react with these substances.
- Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for large spills or exposures.
3. Post-Handling and Cleanup:
- Decontamination: Wipe down the work area and any equipment used with an appropriate solvent and cleaning agent.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
- Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of 3-Tetradecyne, 14,14-dimethoxy- and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing 3-Tetradecyne, 14,14-dimethoxy- in a clearly labeled, sealed, and compatible waste container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of 3-Tetradecyne, 14,14-dimethoxy- from preparation to disposal.
Caption: Safe handling workflow diagram.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
